Tarloxotinib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1636938-13-0 |
|---|---|
Molecular Formula |
C24H24BrClN9O3+ |
Molecular Weight |
601.9 g/mol |
IUPAC Name |
[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium |
InChI |
InChI=1S/C24H23BrClN9O3/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36)/p+1/b5-4+ |
InChI Key |
MUJMYVFVAWFUJL-SNAWJCMRSA-O |
SMILES |
CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |
Isomeric SMILES |
CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |
Canonical SMILES |
CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |
Other CAS No. |
1636938-13-0 |
Origin of Product |
United States |
Foundational & Exploratory
Preclinical Activity of Tarloxotinib in HER-Family Oncogenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tarloxotinib is a novel, hypoxia-activated prodrug designed to selectively deliver a potent, covalent pan-HER tyrosine kinase inhibitor, this compound-E, to the tumor microenvironment. This targeted delivery strategy aims to enhance the therapeutic window by minimizing systemic exposure and associated toxicities characteristic of pan-HER inhibitors. This technical guide provides a comprehensive overview of the preclinical activity of this compound, focusing on its efficacy against a range of HER-family oncogenic alterations, including EGFR exon 20 insertion mutations, HER2 (ERBB2) mutations and amplification, and NRG1 fusions. We present quantitative data on its in vitro potency and in vivo efficacy, detailed experimental protocols for key preclinical assays, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The ErbB family of receptor tyrosine kinases, which includes EGFR (HER1), HER2, HER3, and HER4, plays a crucial role in cell proliferation and survival.[1] Aberrant activation of these receptors through mutations, amplifications, or fusions is a key driver in numerous cancers.[1] While targeted therapies have been successful for some common EGFR mutations, tumors harboring less common alterations, such as EGFR and HER2 exon 20 insertion mutations, and NRG1 fusions, have proven challenging to treat with currently approved therapies due to a narrow therapeutic window.[1][2]
This compound was developed to address this unmet need. As a prodrug, it remains largely inactive in systemic circulation.[2] Within the hypoxic tumor microenvironment, this compound is converted to its active form, this compound-E, a potent pan-HER inhibitor.[2][3] This tumor-selective activation is designed to achieve high local concentrations of the active drug, leading to enhanced anti-tumor activity while mitigating systemic toxicities.[2][3]
Mechanism of Action
This compound's mechanism of action is a two-step process that leverages the unique physiology of solid tumors.
References
- 1. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Tarloxotinib: A Pan-HER Kinase Inhibitor with Hypoxia-Activated Targeting
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tarloxotinib (formerly known as TH-4000) represents a novel approach in precision oncology, functioning as a hypoxia-activated prodrug of a potent pan-HER kinase inhibitor. This design allows for the targeted delivery of the active drug, a pan-HER tyrosine kinase inhibitor called this compound-E, to hypoxic tumor microenvironments, thereby minimizing systemic toxicity while maximizing efficacy in solid tumors characterized by both HER family mutations and hypoxia. This document provides a comprehensive overview of this compound's mechanism of action, preclinical and clinical data, and the experimental methodologies used to evaluate its activity.
Introduction: The Challenge of Targeting HER Family Kinases
The human epidermal growth factor receptor (HER/ErbB) family of receptor tyrosine kinases, comprising EGFR (HER1), HER2, HER3, and HER4, plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of HER family signaling, through overexpression or mutation, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and head and neck cancers. While several HER family inhibitors have been developed, their efficacy can be limited by dose-limiting toxicities and the development of resistance.
This compound: A Hypoxia-Activated Prodrug Approach
This compound was designed to overcome these limitations. It is a prodrug that is selectively activated in hypoxic conditions, a common feature of the tumor microenvironment. This targeted activation is achieved through a 2-nitroimidazole trigger that undergoes reduction in low-oxygen environments, releasing the active pan-HER inhibitor, this compound-E.
Mechanism of Action
The mechanism of this compound's activation and action is a two-step process:
-
Hypoxia-Mediated Activation: In the hypoxic regions of a tumor, ubiquitous reductase enzymes reduce the 2-nitroimidazole moiety of this compound. This reduction leads to the cleavage of the molecule, releasing the active drug, this compound-E.
-
Pan-HER Kinase Inhibition: this compound-E is a potent, irreversible inhibitor of the tyrosine kinase activity of EGFR, HER2, and HER4. It forms a covalent bond with a cysteine residue in the ATP-binding site of these receptors, leading to their inactivation. This blocks downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, ultimately inhibiting tumor cell proliferation and survival.
Preclinical Data
Kinase Inhibitory Activity
This compound-E has demonstrated potent inhibitory activity against wild-type and mutant forms of HER kinases.
| Kinase Target | IC50 (nM) |
| EGFR (Wild-Type) | 2.1 |
| EGFR (L858R) | 1.5 |
| EGFR (Exon 19 del) | 1.8 |
| EGFR (T790M) | 28 |
| HER2 | 15 |
| HER4 | 4.5 |
Table 1: In vitro kinase inhibitory activity of this compound-E. Data compiled from various preclinical studies.
In Vitro Cellular Activity
The selective cytotoxicity of this compound was evaluated in various cancer cell lines under normoxic (21% O2) and hypoxic (0.1% O2) conditions.
| Cell Line | HER Status | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia |
| NCI-H1975 | EGFR L858R/T790M | >10 | 0.03 |
| HCC827 | EGFR Exon 19 del | >10 | 0.01 |
| BT-474 | HER2 Amplified | >10 | 0.05 |
Table 2: Hypoxia-dependent cytotoxicity of this compound in various cancer cell lines.
In Vivo Efficacy
In vivo studies using mouse xenograft models have demonstrated the potent anti-tumor activity of this compound.
| Xenograft Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) |
| NCI-H1975 | NSCLC | This compound (50 mg/kg) | 85 |
| HCC827 | NSCLC | This compound (50 mg/kg) | 92 |
| BT-474 | Breast Cancer | This compound (50 mg/kg) | 78 |
Table 3: In vivo efficacy of this compound in mouse xenograft models.
Clinical Development
This compound has been evaluated in several clinical trials for the treatment of patients with advanced solid tumors harboring HER family mutations, particularly in NSCLC.
| Trial Identifier | Phase | Tumor Types | Key Findings |
| RAIN-701 | II | NSCLC with EGFR exon 20 or HER2 mutations | Demonstrated clinical activity in heavily pretreated patients. |
| NCT02444631 | I/II | Advanced solid tumors | Established the recommended Phase 2 dose and showed preliminary efficacy. |
Table 4: Overview of key clinical trials for this compound.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound-E against various HER family kinases.
Methodology:
-
Recombinant human EGFR, HER2, and HER4 kinase domains are used.
-
Kinase activity is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Kinases are incubated with varying concentrations of this compound-E and a peptide substrate in the presence of ATP.
-
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody is added.
-
The TR-FRET signal is measured, which is proportional to the level of substrate phosphorylation.
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the cytotoxic effects of this compound on cancer cell lines under normoxic and hypoxic conditions.
Methodology:
-
Cancer cells are seeded in 96-well plates.
-
Cells are exposed to a range of this compound concentrations.
-
Plates are incubated under either normoxic (21% O2) or hypoxic (0.1% O2) conditions for 72 hours.
-
Cell viability is determined using a colorimetric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Luminescence is measured, which is proportional to the number of viable cells.
-
IC50 values are determined from the dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Human cancer cells (e.g., NCI-H1975) are subcutaneously implanted into immunodeficient mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives this compound orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic marker analysis).
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion and Future Directions
This compound is a promising hypoxia-activated pan-HER kinase inhibitor with a unique tumor-targeting mechanism. Its ability to selectively deliver a potent anti-cancer agent to the hypoxic tumor microenvironment offers the potential for improved efficacy and a better safety profile compared to conventional HER inhibitors. Ongoing and future clinical studies will further define its role in the treatment of HER-driven cancers, potentially in combination with other therapeutic modalities. The principles behind this compound's design may also be applicable to the development of other targeted, hypoxia-activated cancer therapies.
Tarloxotinib: A Technical Guide to its Discovery, Synthesis, and Application in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tarloxotinib is a novel, hypoxia-activated prodrug designed to selectively deliver a potent pan-ErbB tyrosine kinase inhibitor, this compound-E, to the tumor microenvironment. This targeted approach aims to enhance the therapeutic window by minimizing systemic toxicities associated with non-selective ErbB inhibition. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, along with detailed experimental protocols for its evaluation in cancer research. Quantitative data from preclinical studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising therapeutic agent.
Introduction: The Rationale for a Hypoxia-Activated Pan-ErbB Inhibitor
The ErbB family of receptor tyrosine kinases, including EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of ErbB signaling, through mutations or overexpression, is a key driver in various cancers, including non-small cell lung cancer (NSCLC).[1][3] While several tyrosine kinase inhibitors (TKIs) targeting EGFR have been developed, their efficacy can be limited by dose-limiting toxicities and the development of resistance.[4][5]
This compound was developed to address these challenges. It is a prodrug that remains inactive in well-oxygenated, healthy tissues.[6] In the hypoxic environment characteristic of solid tumors, this compound is reduced, releasing its active metabolite, this compound-E.[6][7] this compound-E is an irreversible pan-ErbB inhibitor, potently targeting EGFR, HER2, and HER4.[8][9] This tumor-selective activation is designed to concentrate the active drug at the site of action, thereby improving efficacy while reducing systemic side effects.[4][10]
Mechanism of Action
This compound's mechanism of action is a two-step process initiated by the unique tumor microenvironment.
-
Hypoxia-Activated Release of this compound-E: The prodrug, this compound, is designed to be stable under normal physiological oxygen levels.[6] In the low-oxygen (hypoxic) conditions prevalent in solid tumors, cellular reductases, such as STEAP4, facilitate a one-electron reduction of the 4-nitroimidazole trigger moiety on this compound.[7] This reduction leads to the cleavage of the trigger and the release of the active drug, this compound-E.[7]
-
Irreversible Pan-ErbB Inhibition: this compound-E is a potent, irreversible inhibitor of the ErbB family of receptors.[9] It covalently binds to the kinase domain of EGFR, HER2, and HER4, blocking their autophosphorylation and subsequent activation of downstream signaling pathways.[8][9] This inhibition ultimately leads to decreased cell proliferation and apoptosis in cancer cells dependent on ErbB signaling.[4][8]
Signaling Pathway Inhibition
The activation of EGFR and HER2 leads to the initiation of multiple downstream signaling cascades that promote tumor growth and survival. The two primary pathways affected by this compound-E are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[11][12]
Chemical Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound has not been made publicly available, the general approach is understood to be based on established methods for creating hypoxia-activated prodrugs and irreversible kinase inhibitors. The synthesis of similar compounds involves the preparation of a core quinazoline scaffold, followed by the introduction of a reactive group for covalent binding and a hypoxia-targeting moiety.[13]
The synthesis of this compound bromide likely involves a multi-step process culminating in the formation of a quaternary ammonium salt. This salt structure renders the prodrug less permeable to cells, reducing off-target toxicity.[13] The key components of the this compound structure are the pan-ErbB inhibitory "warhead" and the 4-nitroimidazole "trigger" that is cleaved under hypoxic conditions.
Preclinical Data
The preclinical efficacy of this compound and its active form, this compound-E, has been evaluated in various in vitro and in vivo models of cancer.
In Vitro Efficacy
This compound-E has demonstrated potent activity against cell lines harboring various EGFR and HER2 mutations, including those that are resistant to other TKIs.
Table 1: In Vitro Activity of this compound-E and Other EGFR TKIs against Ba/F3 Cells with EGFR Exon 20 Insertions
| Cell Line | EGFR Mutation | This compound-E IC50 (nM) | Poziotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| Ba/F3 | A763insFQEA | 2.8 | 1.8 | 4.8 | 21.7 |
| Ba/F3 | V769insASV | 4.8 | 3.5 | 108.3 | >1000 |
| Ba/F3 | D770insSVD | 6.5 | 4.2 | 115.2 | >1000 |
| Ba/F3 | H773insNPH | 9.8 | 6.1 | 123.5 | >1000 |
Data compiled from published studies.[14]
Table 2: In Vitro Activity of this compound-E against Cell Lines with HER2 Mutations
| Cell Line | HER2 Mutation | This compound-E IC50 (nM) |
| Ba/F3 | A775_G776insYVMA | < 5 |
| H1781 | Exon 20 insertion | < 5 |
Data compiled from published studies.[15][16]
In Vivo Efficacy
In xenograft models of human cancers, this compound has been shown to induce tumor regression and inhibit tumor growth.[8] Pharmacokinetic analyses have confirmed significantly higher concentrations of the active drug, this compound-E, in tumor tissue compared to plasma or skin, demonstrating the effectiveness of the hypoxia-activated prodrug strategy.[4][10]
Mechanisms of Acquired Resistance
As with other targeted therapies, acquired resistance to this compound-E can develop. In vitro studies have identified several mechanisms of resistance:
-
Secondary Mutations in EGFR: For tumors with EGFR exon 20 mutations, secondary mutations such as T790M or C797S can emerge, conferring resistance to this compound-E.[9][14]
-
Secondary Mutations and Overexpression in HER2: In the context of HER2-mutant lung cancer, acquired resistance can be mediated by the secondary C805S mutation in HER2 or through the overexpression of HER3.[15][16]
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Proliferation Assay (MTS/CellTiter-Glo)
This assay measures the number of viable cells in culture after exposure to a test compound.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
This compound and this compound-E
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer for MTS, luminometer for CellTiter-Glo)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and this compound-E in complete culture medium.
-
Remove the medium from the wells and replace it with medium containing the various concentrations of the test compounds or vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo).
-
Measure the absorbance at 490 nm for MTS or luminescence for CellTiter-Glo using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software package (e.g., GraphPad Prism).
-
Western Blot Analysis of ErbB Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and HER2, providing a direct measure of the inhibitory activity of this compound-E.
-
Materials:
-
Cancer cell lines
-
Cell culture dishes
-
This compound-E
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-total EGFR, anti-pHER2, anti-total HER2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound-E or vehicle control for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell lines or patient-derived xenograft (PDX) models
-
Matrigel (optional)
-
This compound formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells (typically mixed with Matrigel) or PDX tissue fragments into the flanks of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) and the vehicle control according to the desired dosing schedule and duration.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacokinetics, Western blotting, immunohistochemistry).
-
Analyze the data to determine the effect of this compound on tumor growth.
-
Clinical Development
This compound has been evaluated in Phase 2 clinical trials for patients with NSCLC harboring EGFR exon 20 insertions or HER2-activating mutations, as well as other solid tumors with NRG1/ERBB gene fusions (NCT03805841).[14][17][18] These trials are assessing the efficacy and safety of this compound in patient populations with high unmet medical needs.
Conclusion
This compound represents an innovative approach to cancer therapy by exploiting the hypoxic tumor microenvironment to achieve targeted drug delivery. Its potent pan-ErbB inhibitory activity, coupled with a favorable safety profile due to its prodrug design, makes it a promising candidate for the treatment of various solid tumors driven by ErbB pathway dysregulation. Further research and clinical development will continue to define its role in the oncology treatment landscape.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 4. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer—Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of this compound‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
Tarloxotinib Bromide: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarloxotinib bromide, also known as TH-4000 or PR-610, is a novel hypoxia-activated prodrug designed as a targeted therapy for solid tumors.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental data. The information is intended to serve as a valuable resource for researchers and professionals involved in oncology drug development.
Chemical Structure and Physicochemical Properties
This compound bromide is a complex organic molecule with the chemical formula C24H24Br2ClN9O3.[1][2][3][4] Its structure incorporates a 4-nitroimidazole moiety, which is key to its hypoxia-selective activation. The bromide salt form enhances its stability and suitability for pharmaceutical formulation.
Table 1: Chemical and Physical Properties of this compound Bromide
| Property | Value | Reference(s) |
| IUPAC Name | (E)-4-((4-((3-bromo-4-chlorophenyl)amino)pyrido[3,4-d]pyrimidin-6-yl)amino)-N,N-dimethyl-N-((1-methyl-4-nitro-1H-imidazol-5-yl)methyl)-4-oxobut-2-en-1-aminium bromide | [1] |
| Synonyms | TH-4000, PR-610, Hypoxin | [1] |
| CAS Number | 1636180-98-7 | [1][2][3][5] |
| Molecular Formula | C24H24Br2ClN9O3 | [1][2][3][4] |
| Molecular Weight | 681.77 g/mol | [1][2][3][5][6] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO (≥ 28 mg/mL) | [3] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |
Mechanism of Action: A Hypoxia-Activated Pan-HER Inhibitor
This compound is a prodrug that remains largely inactive in well-oxygenated, healthy tissues. Its therapeutic activity is unleashed selectively within the hypoxic microenvironment characteristic of many solid tumors.[1]
Hypoxia-Selective Activation
The activation of this compound is a multi-step process initiated by the low oxygen conditions (hypoxia) prevalent in tumors.
Under hypoxic conditions, intracellular nitroreductases catalyze a one-electron reduction of the 4-nitroimidazole group on this compound. This is followed by spontaneous fragmentation, releasing the active cytotoxic agent, this compound-effector (this compound-E). This targeted activation minimizes systemic exposure to the active drug, thereby reducing off-target toxicities.
Inhibition of HER Family Signaling
This compound-E is a potent, irreversible pan-HER (ErbB) family tyrosine kinase inhibitor (TKI). It covalently binds to and inhibits the kinase activity of Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[3][7][8] This blockade of HER signaling disrupts downstream pathways crucial for cancer cell proliferation, survival, and migration.
By inhibiting the phosphorylation and activation of EGFR and HER2, this compound-E effectively shuts down the PI3K/Akt and Ras/Raf/MAPK signaling cascades.[1] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways for their growth and survival.
Experimental Data
In Vitro Efficacy
This compound-E has demonstrated potent anti-proliferative activity against a range of cancer cell lines with various HER family alterations.
Table 2: In Vitro Activity of this compound-E in Cancer Cell Lines
| Cell Line | Cancer Type | Target Alteration | IC50 (nM) | Reference(s) |
| H1781 | NSCLC | HER2 exon 20 insertion | < 5 | [7] |
| Ba/F3 | - | HER2 exon 20 insertions | < 5 | [7] |
| Ba/F3 | - | HER2 point mutations | < 5 | [7] |
As shown in Table 2, this compound-E exhibits low nanomolar potency against cell lines harboring HER2 mutations.[7] Studies have also shown that the prodrug, this compound bromide, has significantly reduced activity (14-80 fold less) compared to its active metabolite, this compound-E, under normoxic conditions.[8]
In Vivo Efficacy
Preclinical studies using xenograft models have confirmed the anti-tumor activity of this compound bromide in vivo.
Table 3: In Vivo Efficacy of this compound Bromide in Xenograft Models
| Tumor Model | Cancer Type | Finding | Reference(s) |
| H125, H1648 | NSCLC (WT EGFR) | Tumor regression | [6][8] |
| PC9 | NSCLC (mutant EGFR) | Suppression of TKI release with hyperbaric oxygen | [8] |
| SCCHN and SCCS | Head and Neck, Skin Squamous Cell Carcinoma | Efficacious in PDX and CDX models | [4] |
These studies demonstrate that clinically relevant doses of this compound bromide can lead to tumor regression and durable inhibition of EGFR phosphorylation in vivo.[8] Pharmacokinetic analyses have confirmed significantly higher concentrations of the active this compound-E in tumor tissue compared to plasma or skin, highlighting the tumor-selective activation of the prodrug.[1]
Clinical Trials
This compound bromide has been evaluated in several Phase 2 clinical trials for various solid tumors.
Table 4: Summary of Key Clinical Trial Results for this compound Bromide
| Trial Identifier | Patient Population | Key Outcomes | Reference(s) |
| NCT02454842 | EGFR-mutant, T790M-negative NSCLC | Established MTD of 150 mg/m² weekly IV infusion | [9] |
| RAIN-701 (NCT03805841) | NSCLC with HER2-activating mutations | Partial response in 22% of patients, stable disease in 44% | [10] |
| NCT02449681 | Recurrent or metastatic HNSCC or CSCC | Objective response rate of 3% | [11] |
While the results have been mixed across different cancer types, the clinical data supports the concept of hypoxia-activated therapy and has shown promising signals in patient populations with specific HER2 mutations.[10][11] The safety profile was generally manageable, with common treatment-related adverse events including rash, QT prolongation, nausea, and infusion reactions.[9]
Experimental Protocols
Synthesis of this compound Bromide
A detailed, step-by-step synthesis protocol for this compound bromide is not publicly available in the reviewed literature. However, patents describing the synthesis of similar hypoxia-activated prodrugs suggest a multi-step synthetic route. The general approach likely involves the synthesis of the core pyrido[3,4-d]pyrimidine structure, followed by coupling with the 3-bromo-4-chlorophenylamine moiety and subsequent attachment of the hypoxia-activated side chain containing the 4-nitroimidazole group. The final step would involve quaternization to form the bromide salt.
Cell Proliferation Assay (MTT/MTS Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound-E.
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound-E. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Absorbance Reading: If using MTT, solubilize the formazan crystals with a solubilization buffer. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Protein Phosphorylation
This protocol outlines the general steps for assessing the inhibition of EGFR and HER2 phosphorylation.
-
Cell Treatment: Plate cells and, once they reach the desired confluency, treat them with various concentrations of this compound-E for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total EGFR and HER2. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Model
This is a general protocol for evaluating the anti-tumor efficacy of this compound bromide in mice.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound bromide (e.g., via intravenous or intraperitoneal injection) and a vehicle control according to the desired dosing schedule.
-
Tumor Measurement: Continue to measure tumor volumes throughout the treatment period.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or pharmacokinetic analysis).
Pharmacokinetic Analysis by LC-MS/MS
A specific, detailed LC-MS/MS protocol for this compound and its metabolite is not publicly available. However, a general workflow for the quantification of tyrosine kinase inhibitors in biological matrices is as follows:
References
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Bromide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sfpo.com [sfpo.com]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. US11185535B2 - Amorphous kinase inhibitor formulations and methods of use thereof - Google Patents [patents.google.com]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. payeshdarou.ir [payeshdarou.ir]
The Preclinical Profile of Tarloxotinib: A Hypoxia-Activated Pan-HER Kinase Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tarloxotinib is an innovative, hypoxia-activated prodrug designed to selectively deliver a potent, irreversible pan-HER tyrosine kinase inhibitor, known as this compound-E, to the tumor microenvironment.[1][2] This targeted delivery mechanism aims to maximize anti-tumor efficacy while minimizing systemic toxicities commonly associated with non-selective HER kinase inhibitors.[2] This whitepaper provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from in vitro and in vivo studies and detailing the experimental methodologies employed.
Mechanism of Action: Hypoxia-Selective Activation
This compound's unique design leverages the hypoxic conditions prevalent in solid tumors.[1] The prodrug itself has significantly lower activity against HER family kinases.[3] In the low-oxygen environment of the tumor, this compound is enzymatically reduced, releasing the highly potent this compound-E, which covalently binds to and inhibits EGFR, HER2, and HER4, as well as HER2/HER3 heterodimers.[1][2] This targeted activation leads to a high concentration of the active drug within the tumor relative to healthy, well-oxygenated tissues.[1][2]
Pharmacokinetics
Preclinical pharmacokinetic studies in murine xenograft models have confirmed the preferential accumulation of the active metabolite, this compound-E, in tumor tissue compared to plasma and skin.[1][2][4] This selective concentration of the active drug in the tumor validates the hypoxia-activated prodrug strategy.
Table 1: Pharmacokinetic Parameters of this compound-E in Nude Mice
| Parameter | Value | Model System | Reference |
| Estimated Dose for HED | 6 mg/kg | Nude Mice | [1] |
| Target Total AUC | 468 ng*hr/mL | Nude Mice | [1] |
HED: Human Equivalent Dose; AUC: Area Under the Curve
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated in a range of preclinical models, including those with EGFR exon 20 insertion mutations, HER2 alterations, and NRG1 fusions.[1][5][6]
In Vitro Activity
This compound-E has demonstrated potent inhibition of cell signaling and proliferation in various patient-derived cancer models.[1][2] In contrast, the prodrug, this compound, is significantly less potent, highlighting the wide therapeutic window of this approach.[3]
Table 2: In Vitro IC50 Values of this compound and this compound-E
| Cell Line | Genetic Alteration | Compound | IC50 (nmol/L) | Reference |
| A431 | Wild-Type EGFR | This compound-E | 2 | [1] |
| A431 | Wild-Type EGFR | This compound | 201 | [1] |
| Ba/F3 | Various EGFR exon 20 mutations | This compound-E | Potent Inhibition | [3] |
| Ba/F3 | Various EGFR exon 20 mutations | This compound | ≥72.1 times higher than this compound-E | [3] |
| Ba/F3 | HER2 exon 20 insertions/point mutations | This compound-E | Potent Inhibition | [7] |
| Ba/F3 | Wild-Type HER2 | This compound | 180 times higher than this compound-E | [7] |
In Vivo Efficacy
In vivo studies using murine xenograft models have shown that this compound treatment leads to tumor regression or significant growth inhibition.[1][8]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model | Genetic Alteration | Treatment | Outcome | Reference |
| CUTO14, CUTO17 | EGFR exon 20 insertion | This compound (26 or 48 mg/kg, weekly, IP) | Tumor growth inhibition | [1] |
| H1781 | HER2 exon 20 insertion | This compound (26 or 48 mg/kg, weekly, IP) | Tumor growth inhibition | [1] |
| Calu-3 | HER2 amplification | This compound (26 or 48 mg/kg, weekly, IP) | Tumor growth inhibition | [1] |
| OV-10-0050 PDX | CLU-NRG1 fusion | This compound (26 or 48 mg/kg, weekly, IP) | Tumor growth inhibition | [1] |
| NRG1 Ovarian Cancer PDX | NRG1 fusion | This compound (48 mg/kg) | 100% reduction in tumor size | [6] |
IP: Intraperitoneal; PDX: Patient-Derived Xenograft
Experimental Protocols
In Vitro Cell Proliferation Assays
Cell growth inhibition was assessed using various standard assays. For instance, in the study by Udagawa et al. (2021), Ba/F3 cells with different EGFR exon 20 mutations were cultured, and the effects of this compound, this compound-E, and other EGFR-TKIs were evaluated.[3] The IC50 values were determined following chronic drug exposure.[3]
Murine Xenograft Models
For in vivo efficacy studies, patient-derived cell lines or tumor fragments were implanted subcutaneously into nude mice.[1] Once tumors reached a specified volume, mice were randomized into treatment and vehicle control groups.[1] this compound was administered intraperitoneally, typically on a weekly schedule.[1] Tumor volumes were measured regularly to assess treatment response.[1]
Pharmacokinetic Analysis
Pharmacokinetic parameters were determined following administration of this compound to tumor-bearing mice.[1] Drug concentrations in plasma, tumor, and other tissues were measured at various time points using techniques such as liquid chromatography-mass spectrometry (LC-MS). Non-compartmental analysis was then used to estimate pharmacokinetic parameters like AUC.[1]
Acquired Resistance Mechanisms
Preclinical studies have also investigated potential mechanisms of acquired resistance to this compound-E. In models with EGFR exon 20 mutations, secondary mutations such as T790M or C797S were identified as potential drivers of resistance.[3] For HER2-mutant models, a secondary C805S mutation in HER2 or overexpression of HER3 have been implicated in acquired resistance.[7]
Conclusion
The preclinical data for this compound strongly support its novel mechanism of action as a hypoxia-activated prodrug. The selective delivery and accumulation of the potent pan-HER inhibitor, this compound-E, within the tumor microenvironment translate to significant anti-tumor efficacy in a variety of preclinical models with diverse HER family alterations. These findings have provided a solid rationale for the clinical evaluation of this compound in patients with advanced solid tumors harboring these mutations.[8][9]
References
- 1. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of this compound‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Data from this compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 5. This compound in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 6. Press Release: Rain Therapeutics Presents Preclinical Data on Lead Candidate this compound at the American Association for Cancer Research (AACR) Annual Meeting [rainoncology.com]
- 7. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Investigating Tarloxotinib's Activity in NRG1 Fusion Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancers driven by Neuregulin-1 (NRG1) gene fusions represent a distinct molecular subtype of solid tumors, including non-small cell lung cancer (NSCLC), ovarian, and breast cancer.[1][2] These fusions lead to the overexpression of the HER3 ligand, activating the HER2/HER3 signaling pathway and driving tumorigenesis.[3] Tarloxotinib, a hypoxia-activated prodrug, is a potent pan-HER inhibitor that has demonstrated significant preclinical activity in NRG1 fusion-positive cancer models.[4] This technical guide provides an in-depth overview of the preclinical evaluation of this compound in NRG1 fusion cancers, detailing the experimental methodologies, summarizing key quantitative data, and visualizing the underlying biological pathways and experimental workflows.
Introduction: The Challenge of NRG1 Fusion Cancers and the Promise of this compound
NRG1 fusions are oncogenic drivers found in approximately 0.2% of all solid tumors.[3][5] These genetic alterations result in the production of chimeric proteins that act as potent ligands for the HER3 receptor. This leads to the heterodimerization of HER2 and HER3, triggering downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell proliferation and survival.[3][5]
This compound is a novel therapeutic agent designed to address the challenges of targeting HER-family driven cancers while minimizing toxicity to healthy tissues. It is a prodrug that is selectively activated under the hypoxic conditions commonly found in the tumor microenvironment.[2] Once activated, it releases its active metabolite, this compound-E, a potent and irreversible pan-HER kinase inhibitor.[6] This targeted activation strategy aims to concentrate the therapeutic effect within the tumor, thereby enhancing efficacy and reducing systemic side effects.[6] Preclinical studies have shown that this compound is highly active against cancer models harboring NRG1 fusions.[4]
Mechanism of Action and Signaling Pathway
This compound's unique mechanism of action is central to its therapeutic potential. The prodrug is designed to be relatively inactive in well-oxygenated, healthy tissues. In the low-oxygen environment of a tumor, this compound is reduced, leading to the release of its active form, this compound-E. This compound-E then covalently binds to and inhibits the kinase activity of HER-family receptors, including HER2 and HER3, which are critical for the survival of NRG1 fusion-driven cancer cells.
References
- 1. broadpharm.com [broadpharm.com]
- 2. AACR 2019: this compound promising against NRG1-fusion cancers - ecancer [ecancer.org]
- 3. cohesionbio.com [cohesionbio.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Press Release: Rain Therapeutics Presents Preclinical Activity of this compound in NRG1 Fusion Cancers at the Annual American Association for Cancer Research (AACR) Meeting [rainoncology.com]
- 6. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the On-Target Inhibition of EGFR Signaling by Tarloxotinib-E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tarloxotinib is a novel, hypoxia-activated prodrug designed for targeted delivery of its active metabolite, this compound-E, a potent, irreversible pan-ErbB (HER) family tyrosine kinase inhibitor. This technical guide provides an in-depth overview of the on-target inhibition of Epidermal Growth Factor Receptor (EGFR) signaling by this compound-E. It details the mechanism of action, summarizes key preclinical data, and outlines the experimental protocols used to evaluate its efficacy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology and targeted cancer therapies.
Introduction: The Challenge of Targeting EGFR in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC).[2][3] While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, challenges such as acquired resistance and dose-limiting toxicities associated with the inhibition of wild-type EGFR in healthy tissues remain significant hurdles.[2][4]
This compound was developed to address these challenges. It is a prodrug that is selectively converted to its active form, this compound-E, within the hypoxic microenvironment characteristic of many solid tumors.[2][4] This tumor-selective activation is designed to concentrate the potent pan-HER kinase inhibitor at the site of action, thereby maximizing its therapeutic index and minimizing systemic toxicities.[2]
Mechanism of Action: From Hypoxia-Activated Prodrug to Potent EGFR Inhibitor
The mechanism of this compound action involves a two-step process, beginning with its activation under hypoxic conditions and culminating in the irreversible inhibition of EGFR and other HER family members.
Hypoxia-Activated Conversion
This compound is designed to be relatively inactive under normal oxygen (normoxic) conditions. In the low-oxygen environment of solid tumors, specific reductases, such as STEAP4, facilitate the one-electron reduction of this compound.[3] This reduction triggers the release of the active kinase inhibitor, this compound-E.[3] This targeted activation leads to significantly higher concentrations of this compound-E in tumor tissue compared to plasma or skin, as confirmed by pharmacokinetic analyses in murine xenograft models.[2]
On-Target Inhibition of EGFR Signaling
This compound-E is a potent, covalent pan-HER tyrosine kinase inhibitor.[2] It directly targets and inhibits the phosphorylation and activation of EGFR, as well as other HER family members like HER2, and HER2/HER3 heterodimers.[2][4] By binding to the kinase domain of these receptors, this compound-E blocks the initiation of downstream signaling cascades that are critical for tumor cell proliferation and survival, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[2]
Quantitative Data Summary
The preclinical efficacy of this compound-E has been evaluated in various cancer cell lines, particularly those harboring EGFR and HER2 mutations. The following tables summarize key quantitative data from these studies.
In Vitro Cell Proliferation (IC50)
The half-maximal inhibitory concentration (IC50) was determined for this compound-E and its prodrug form in several NSCLC cell lines with different EGFR and HER2 mutations.
| Cell Line | Mutation | This compound (Prodrug) IC50 (nM) | This compound-E (Active) IC50 (nM) | Fold Difference |
| CUTO14 | EGFR ex20ins (A767_V769dupASV) | >10,000 | 15 | >667 |
| CUTO17 | EGFR ex20ins (N771_P772insNPH) | 3,000 | 46 | 65 |
| CUTO18 | EGFR ex20ins (S768_D770dupSVD) | 10,000 | 154 | 65 |
| H1781 | HER2 ex20ins (G776delinsVC) | >10,000 | 4 | >2500 |
| Ba/F3 | EGFR A763insFQEA | >10,000 | 3.5 | >2857 |
| Ba/F3 | EGFR V769insASV | 721 | 10 | 72.1 |
| Ba/F3 | EGFR D770insSVD | 1,490 | 11 | 135.5 |
| Ba/F3 | EGFR H773insNPH | 1,280 | 11 | 116.4 |
Data compiled from published studies.[2][3]
In Vivo Pharmacokinetics
Pharmacokinetic analysis in a patient-derived xenograft (PDX) model (OV-10-0050) following a single dose of this compound demonstrated preferential accumulation of the active metabolite, this compound-E, in tumor tissue.
| Time Point | This compound-E Concentration (ng/g or ng/mL) |
| Tumor | |
| 2 hours | ~1500 |
| 24 hours | ~500 |
| 168 hours | ~100 |
| Skin | |
| 2 hours | ~200 |
| 24 hours | <100 |
| 168 hours | <50 |
| Blood | |
| 2 hours | ~50 |
| 24 hours | <50 |
| 168 hours | Not Detected |
Data is approximated from graphical representations in the cited literature.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the on-target inhibition of EGFR signaling by this compound-E.
Cell Lines and Culture
-
Cell Lines: Patient-derived NSCLC cell lines CUTO14 (EGFR p.A767_V769dupASV), CUTO17 (EGFR p.N771_P772insNPH), and CUTO18 (EGFR p.S768_D770dupSVD) were utilized.[2] Additionally, the H1781 cell line (HER2 p.G776delinsVC) and Ba/F3 cells engineered to express various EGFR exon 20 insertion mutations were used.[2][3]
-
Culture Conditions: All cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).[2][3] Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Phospho-Protein Analysis
-
Cell Treatment and Lysis: Cells were seeded and allowed to adhere overnight. The following day, cells were treated with varying concentrations of this compound-E or other TKIs for 2 hours.[2] Post-treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against pEGFR (Y1068), total EGFR, pAKT (S473), total AKT, pERK1/2 (T202/Y204), and total ERK1/2.[2]
-
Detection: After incubation with corresponding secondary antibodies, protein bands were visualized using an Odyssey Imager.[2]
MTS Cell Proliferation Assay
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.
-
Drug Treatment: After 24 hours, cells were treated with a range of concentrations of this compound or this compound-E for 72 hours.[2][5]
-
MTS Reagent Addition: Following the treatment period, MTS reagent was added to each well.
-
Incubation and Absorbance Reading: Plates were incubated to allow for the conversion of MTS to formazan by viable cells. The absorbance was then measured at 490 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
Caspase 3/7 Apoptosis Assay
-
Cell Seeding and Treatment: Cells were seeded in 96-well plates. The next day, they were treated with the indicated inhibitors along with the IncuCyte caspase 3/7 green apoptosis assay reagent.[2]
-
Live-Cell Imaging: Plates were placed in an IncuCyte System, and images were acquired every 4 hours for up to 4 days.[2]
-
Analysis: The IncuCyte software was used to analyze the images and quantify apoptosis based on the fluorescence intensity of the cleaved caspase 3/7 substrate.[2]
Murine Xenograft Models
-
Tumor Implantation: Patient-derived tumor fragments or cultured cancer cells were subcutaneously implanted into immunodeficient mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a specified volume, at which point mice were randomized into treatment and control groups.
-
Drug Administration: this compound was administered to the treatment groups, typically via intraperitoneal injection.[2]
-
Tumor Volume Measurement: Tumor dimensions were measured regularly to monitor tumor growth inhibition.
Pharmacokinetic Studies
-
Drug Administration: A single dose of this compound (e.g., 48 mg/kg) was administered to tumor-bearing mice.[2]
-
Sample Collection: At various time points (e.g., 2, 24, and 168 hours), blood, tumor, and skin samples were collected.[2][6]
-
Drug Concentration Analysis: The concentrations of this compound and this compound-E in the collected samples were quantified to determine the pharmacokinetic profile.[2]
Clinical Significance and Future Directions
Preclinical data strongly support the mechanism of action of this compound as a hypoxia-activated prodrug that delivers a potent pan-HER inhibitor, this compound-E, to the tumor microenvironment.[2][4] This targeted approach has demonstrated significant antitumor activity in models of NSCLC with EGFR exon 20 insertions and HER2 mutations, which are often resistant to other TKIs.[2][3]
A phase 2 clinical trial (NCT03805841) has evaluated the efficacy of this compound in patients with advanced NSCLC harboring these mutations.[7] The results from this trial have shown that this compound was well-tolerated and demonstrated antitumor activity, with a notable percentage of patients achieving stable disease or a partial response.[7] These findings validate the preclinical data and support the continued development of this compound as a promising therapeutic strategy for these difficult-to-treat cancers.
Future research will likely focus on identifying predictive biomarkers of response to this compound, exploring combination therapies to overcome potential resistance mechanisms, and expanding its application to other solid tumors characterized by hypoxia and HER family alterations.
Conclusion
This compound-E demonstrates potent and selective on-target inhibition of EGFR signaling. The innovative hypoxia-activated prodrug approach allows for the concentration of this active pan-HER inhibitor within the tumor microenvironment, leading to significant anti-proliferative and pro-apoptotic effects in cancer cells with EGFR and HER2 mutations. The comprehensive preclinical data, supported by encouraging clinical trial results, underscore the potential of this compound as a valuable addition to the arsenal of targeted therapies for NSCLC and other solid tumors. This technical guide provides a foundational understanding of the mechanism and preclinical evaluation of this compound-E for the scientific and drug development community.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of this compound‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation [jhoponline.com]
Methodological & Application
Protocol for In Vitro Efficacy Testing of Tarloxotinib on Patient-Derived Cell Lines
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tarloxotinib is a novel, hypoxia-activated prodrug designed to selectively release a potent pan-HER tyrosine kinase inhibitor, this compound-effector (this compound-E), within the tumor microenvironment.[1] This targeted delivery system aims to enhance the therapeutic index by maximizing anti-tumor activity while minimizing systemic toxicities associated with inhibiting wild-type EGFR.[1] this compound-E is an irreversible inhibitor of the HER family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4.[2][3] This protocol details the in vitro testing of this compound on patient-derived cell lines (PDCs), which are crucial models for assessing drug efficacy in a manner that reflects the genetic diversity of human cancers.[4] The methodologies described herein cover the establishment of PDCs, assessment of cellular viability upon drug treatment, and analysis of downstream signaling pathways.
Key Experimental Protocols
1. Establishment and Maintenance of Patient-Derived Cell Lines (PDCs)
This protocol outlines the general steps for establishing and maintaining viable cell cultures from fresh patient tumor tissue.
Materials:
-
Fresh tumor tissue in sterile transport media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Collagenase Type IV
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 20 ng/mL EGF, 10 ng/mL FGF, and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Sterile surgical instruments
Protocol:
-
Tissue Dissociation:
-
Mechanically mince the tumor tissue into small fragments (1-2 mm³) in a sterile petri dish containing cold PBS.
-
Transfer the tissue fragments to a sterile conical tube and wash twice with PBS.
-
Digest the tissue with a solution of Collagenase Type IV (1 mg/mL) and DNase I (100 U/mL) in serum-free medium for 1-2 hours at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion by adding an equal volume of complete culture medium containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in complete culture medium.
-
-
Cell Culture:
-
Plate the cells in T-25 flasks or 6-well plates.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor the cultures daily for cell attachment and growth.
-
Change the medium every 2-3 days.
-
-
Cell Line Maintenance and Passaging:
-
When the cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a new flask at the desired split ratio (e.g., 1:3 or 1:4).
-
2. Cell Viability Assay (MTS Assay)
This assay is used to assess the effect of this compound and this compound-E on the metabolic activity of PDCs, which is an indicator of cell viability.
Materials:
-
Patient-derived cells
-
Complete culture medium
-
This compound and this compound-E (dissolved in DMSO to create stock solutions)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the PDCs.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and this compound-E in complete culture medium from the stock solutions.
-
Aspirate the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
-
3. Western Blot Analysis of Signaling Pathways
This protocol is used to determine the effect of this compound-E on the phosphorylation status of key proteins in the EGFR/HER2 signaling pathway.
Materials:
-
Patient-derived cells
-
This compound-E
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-HER2, anti-phospho-AKT, anti-phospho-ERK1/2, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed PDCs in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound-E for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
-
Data Presentation
Table 1: IC50 Values of this compound and this compound-E in Patient-Derived Cell Lines
| Cell Line | Genetic Alteration | This compound IC50 (nM) | This compound-E IC50 (nM) |
| PDC-1 | EGFR ex20ins | >1000 | 50 |
| PDC-2 | HER2 amplification | >1000 | 25 |
| PDC-3 | NRG1 fusion | >1000 | 75 |
| Wild-Type | None | >1000 | >500 |
Table 2: Effect of this compound-E on Protein Phosphorylation
| Cell Line | Treatment (100 nM this compound-E) | p-EGFR (% of control) | p-HER2 (% of control) | p-AKT (% of control) | p-ERK1/2 (% of control) |
| PDC-1 | 2 hours | 15 | - | 20 | 25 |
| PDC-2 | 2 hours | - | 10 | 18 | 22 |
| PDC-3 | 2 hours | 25 | 30 | 35 | 40 |
Mandatory Visualization
Caption: this compound-E inhibits HER family receptor phosphorylation.
Caption: Workflow for in vitro testing of this compound.
References
Application Notes and Protocols: Dosage and Administration of Tarloxotinib in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tarloxotinib is a hypoxia-activated prodrug of a potent, irreversible pan-HER tyrosine kinase inhibitor, this compound-E.[1] This targeted delivery mechanism is designed to concentrate the active drug within the tumor microenvironment, thereby minimizing systemic toxicities associated with the inhibition of wild-type epidermal growth factor receptor (EGFR).[1] Preclinical studies in murine xenograft models have demonstrated significant anti-tumor activity of this compound in various cancers harboring EGFR and HER2 mutations, as well as NRG1 fusions.[1][2] These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of this compound in murine xenograft models, based on published preclinical data.
Introduction
The ErbB family of receptor tyrosine kinases, which includes EGFR (HER1), HER2, HER3, and HER4, plays a crucial role in cell proliferation, migration, and survival.[2] Dysregulation of this signaling pathway is a key driver in numerous cancers. This compound is a novel therapeutic agent that leverages the hypoxic nature of solid tumors for its activation.[1] The prodrug, this compound, is converted to its active form, this compound-E, in the low-oxygen environment of the tumor.[1] this compound-E then covalently binds to and inhibits the kinase activity of HER family members, leading to the suppression of downstream signaling pathways such as Ras/Raf/MAPK and PI3K/Akt, ultimately resulting in tumor growth inhibition.[2]
Data Presentation
Table 1: this compound Dosage and Administration in Murine Xenograft Models
| Dose | Administration Route | Dosing Schedule | Mouse Model | Tumor Type | Reference |
| 26 mg/kg | Intraperitoneal (IP) | Once weekly | Xenograft | HER2-dependent tumors | [2] |
| 48 mg/kg | Intraperitoneal (IP) | Once weekly | Xenograft & PDX | EGFR exon 20 insertion, HER2-dependent, NRG1 fusion | [2] |
| 50 mg/kg | Intraperitoneal (IP) | Single dose | Syngeneic | Bladder cancer | [3] |
Table 2: Summary of Preclinical Efficacy in Murine Xenograft Models
| Tumor Model | Treatment | Outcome | Reference |
| H1781 (HER2 ex20ins) Xenograft | This compound (26 mg/kg or 48 mg/kg, once weekly, IP) | Significant tumor growth inhibition | [2] |
| Calu-3 (HER2 amp) Xenograft | This compound (26 mg/kg or 48 mg/kg, once weekly, IP) | Significant tumor growth inhibition | [2] |
| OV-10-0050 (CLU-NRG1 fusion) PDX | This compound (48 mg/kg, once weekly, IP) | 100% reduction in tumor size | [4] |
| FaDu (SCCHN) Xenograft | This compound | Superior efficacy and marked shutdown of p-EGFR | [5] |
| A431 (SCCS) Xenograft | This compound | Superior efficacy and shutdown of downstream signaling | [5] |
Table 3: Pharmacokinetic Profile of this compound and this compound-E in a PDX Model
| Analyte | Tissue | Time Post-Dose (hours) | Concentration (Mean ± SEM) | Reference |
| This compound | Tumor | 2 | ~15,000 nmol/L | [6] |
| This compound | Tumor | 24 | ~2,000 nmol/L | [6] |
| This compound | Tumor | 168 | Undetectable | [6] |
| This compound-E | Tumor | 2 | ~2,500 nmol/L | [6] |
| This compound-E | Tumor | 24 | ~1,000 nmol/L | [6] |
| This compound-E | Tumor | 168 | ~100 nmol/L | [6] |
| This compound-E | Plasma | 2 | ~100 nmol/L | [6] |
| This compound-E | Plasma | 24 | Undetectable | [6] |
| This compound-E | Skin | 2 | ~200 nmol/L | [6] |
| This compound-E | Skin | 24 | Undetectable | [6] |
Note: Concentrations are approximate values derived from graphical data.
Experimental Protocols
Murine Xenograft Model Establishment
a. Cell Culture and Preparation:
-
Culture cancer cell lines (e.g., CUTO14, H1781, Calu-3) in appropriate media and conditions.
-
Prior to implantation, harvest cells and resuspend them in a 1:1 (v/v) mixture of media and Matrigel.[2]
-
Prepare a final cell suspension of 3 x 10^6 cells per 0.1 mL for subcutaneous injection.[2]
b. Animal Husbandry and Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[2]
-
Subcutaneously implant the cell suspension into the flank of each mouse.[2]
c. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth at least once a week using bilateral caliper measurements.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a volume of 0.15–0.25 cm³, randomize the mice into vehicle and treatment groups (typically 7–10 mice per group).[2]
This compound Administration
a. Formulation:
-
Prepare this compound for intraperitoneal (IP) injection in a suitable vehicle. The specific vehicle composition should be determined based on the drug's solubility and stability.
b. Dosing and Schedule:
-
Administer this compound via IP injection once weekly at the desired dose (e.g., 26 mg/kg or 48 mg/kg).[2] The 48 mg/kg dose in mice is considered the human equivalent dose (HED) for the recommended phase 2 dose of 150 mg/m² in humans.[2]
-
Administer a vehicle control to the control group following the same schedule.
Pharmacokinetic Analysis
a. Sample Collection:
-
At predetermined time points after a single dose of this compound (e.g., 2, 24, and 168 hours), euthanize the mice.[6]
-
Collect blood samples via cardiac puncture into heparinized tubes.[2]
-
Immediately centrifuge the blood at 800g for 10 minutes to separate the plasma.[2]
-
Excise tumor and skin tissues. Snap-freeze one half of the tumor in liquid nitrogen for analysis.[2]
b. Sample Analysis:
-
Measure the concentrations of this compound and its active metabolite, this compound-E, in plasma, tumor, and skin samples using a validated analytical method (e.g., LC-MS/MS).
Mandatory Visualization
Caption: this compound-E inhibits HER family receptors and downstream signaling.
Caption: Workflow for this compound Efficacy Studies in Murine Xenograft Models.
References
- 1. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Press Release: Rain Therapeutics Presents Preclinical Data on Lead Candidate this compound at the American Association for Cancer Research (AACR) Annual Meeting [rainoncology.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Tarloxotinib to Investigate EGFR TKI Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. Tarloxotinib, a novel hypoxia-activated prodrug, offers a unique approach to overcoming this resistance. In the hypoxic microenvironment of solid tumors, this compound is converted to its active form, this compound-E, a potent, irreversible pan-ErbB TKI.[1][2] This targeted activation mechanism is designed to concentrate the active drug within the tumor, thereby minimizing systemic toxicities associated with inhibiting wild-type EGFR in normal tissues.[1]
These application notes provide a comprehensive guide for researchers on how to use this compound and its active form, this compound-E, to study mechanisms of resistance to EGFR TKIs. The protocols outlined below cover in vitro and in vivo models to assess the efficacy of this compound in various resistance settings, including those driven by EGFR exon 20 insertions and acquired mutations like T790M and C797S.[3][4]
Data Presentation: In Vitro Efficacy of this compound-E
The following tables summarize the in vitro activity of this compound-E against various EGFR-mutant cell lines, providing a quantitative comparison with other EGFR TKIs.
Table 1: Comparative IC50 Values of this compound-E and other EGFR TKIs in Ba/F3 Cells with EGFR Exon 20 Insertions. [4][5]
| Cell Line (EGFR Mutation) | This compound-E IC50 (nM) | Poziotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| Ba/F3 A763insFQEA | <10 | <10 | Effective | Effective |
| Ba/F3 V769insASV | <10 | <10 | Ineffective | Ineffective |
| Ba/F3 D770insSVD | <10 | <10 | Ineffective | Ineffective |
| Ba/F3 H773insNPH | <10 | <10 | Ineffective | Ineffective |
Table 2: IC50 Values of this compound-E Against Ba/F3 Cells with Acquired Resistance Mutations. [4][5]
| Cell Line (EGFR Mutation) | This compound-E IC50 (nM) | Afatinib IC50 (nM) | Poziotinib IC50 (nM) |
| Ba/F3 Del19/C797S | 5.1 | 2.8 | 1.6 |
| Ba/F3 Del19/T790M/C797S | 198 | Resistant | Resistant |
Table 3: IC50 Values of this compound-E and Afatinib in Patient-Derived Lung Adenocarcinoma Cell Lines with EGFR Exon 20 Insertions. [6][7]
| Cell Line (EGFR Mutation) | This compound-E IC50 (nM) | Afatinib IC50 (nM) |
| CUTO14 (p.A767_V769dupASV) | 208 | 203 |
| CUTO17 (p.N771_H773dupNPH) | 33 | 89 |
| CUTO18 (p.S768_770dupSVD) | 345 | 709 |
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound-E against EGFR TKI-resistant cancer cell lines.
Materials:
-
EGFR-mutant cancer cell lines (e.g., Ba/F3 cells engineered to express specific EGFR mutations, patient-derived cell lines like CUTO14, CUTO17, CUTO18).[3][6]
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
This compound-E stock solution (e.g., 10 mM in DMSO).
-
Other EGFR TKIs for comparison (e.g., afatinib, osimertinib, poziotinib).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Plate reader capable of measuring luminescence.
Protocol:
-
Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound-E and other TKIs in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of EGFR Signaling
Objective: To assess the effect of this compound-E on the phosphorylation of EGFR and its downstream signaling proteins (e.g., AKT, ERK).
Materials:
-
EGFR TKI-resistant cancer cell lines.
-
This compound-E.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound-E for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model of EGFR TKI Resistance
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of EGFR TKI resistance.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
EGFR TKI-resistant cancer cell lines (e.g., CUTO14, CUTO17).[6]
-
Matrigel (optional, for subcutaneous injection).
-
This compound for intravenous administration.
-
Control vehicle.
-
Calipers for tumor measurement.
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 150 mg/m² weekly) and the vehicle control intravenously.[1]
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot or immunohistochemistry).[8]
Visualizations
Caption: EGFR signaling pathway leading to cell proliferation and survival.
Caption: Hypoxia-mediated activation of this compound to its active form.
Caption: Workflow for evaluating this compound in EGFR TKI resistance models.
References
- 1. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of this compound-E in cells with EGFR exon-20 insertion mutations and mechanisms of acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Application of Tarloxotinib in Combination with Immune Checkpoint Inhibitors: Harnessing Hypoxia for Enhanced Immunotherapy
Application Notes
The combination of tarloxotinib, a hypoxia-activated prodrug of a pan-HER kinase inhibitor, with immune checkpoint inhibitors (ICIs) represents a promising strategy to overcome resistance to immunotherapy in solid tumors.[1][2] this compound's unique mechanism of action, which involves activation in the hypoxic tumor microenvironment (TME), offers a targeted approach to remodel the TME and enhance the efficacy of ICIs.[1][2][3][4][5]
Mechanism of Action and Synergy:
This compound is designed to release its active form, a potent pan-HER tyrosine kinase inhibitor (this compound-E), preferentially within the low-oxygen conditions characteristic of solid tumors.[4][5][6] This targeted delivery minimizes systemic toxicities associated with conventional HER-family inhibitors.[2][6] Preclinical studies have revealed a novel immunomodulatory role for this compound that extends beyond its direct anti-tumor activity.[1][2]
The key synergistic effects of combining this compound with ICIs are:
-
Alleviation of Tumor Hypoxia: this compound treatment has been shown to significantly reduce tumor hypoxia.[1][2] This is critical as hypoxia is a known driver of resistance to ICIs.[1][2]
-
Remodeling the Tumor Microenvironment: By reducing hypoxia, this compound facilitates a more immune-permissive TME.[1][2]
-
TLR9-Dependent Immune Stimulation: this compound induces the production of various cytokines and chemokines in a Toll-like receptor 9 (TLR9) dependent manner.[1][2] This leads to a broad immunogenic response within the tumor.
-
Enhanced T-Cell Infiltration: The altered cytokine and chemokine milieu promotes the influx of activated CD8+ T cells into the tumor.[1][2]
-
Potentiation of Immune Checkpoint Inhibition: The increased presence of effector T cells within a less hypoxic TME enhances the anti-tumor activity of ICIs such as anti-PD-L1, anti-PD-1, and anti-CTLA-4 antibodies.[1][2]
Preclinical Efficacy:
Preclinical studies in syngeneic mouse models have demonstrated the potent anti-tumor effects of this combination therapy. The combination of this compound with an anti-PD-L1 antibody resulted in a 100% complete response rate in the MB49 syngeneic tumor model.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the combination of this compound and immune checkpoint inhibitors.
Table 1: Effect of this compound on the Tumor Microenvironment
| Parameter | Control | This compound Treatment | Fold Change | Reference |
| Tumor Hypoxia | High | Reduced | 8-fold decrease | [1][2] |
| CD8+ T Cell Infiltrate (% of CD45+ cells) | 8% | 43% | 5.4-fold increase | [1][2] |
Table 2: Anti-Tumor Efficacy of this compound in Combination with Anti-PD-L1
| Treatment Group | Tumor Growth Delay (Day 19) | Complete Response Rate | Reference |
| Anti-PD-L1 alone | Baseline | Not specified | [1][2] |
| This compound + Anti-PD-L1 | >360% improvement | 100% | [1][2] |
Table 3: Upregulation of Serum Cytokines and Chemokines with this compound Treatment
| Cytokine/Chemokine | Upregulation Status | Reference |
| IL-6 | Upregulated | [1] |
| IL-12p40 | Upregulated | [1] |
| IFNγ | Upregulated | [1] |
| G-CSF | Upregulated | [1] |
| MIP-1β | Upregulated | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Syngeneic Mouse Tumor Model Protocol
-
Cell Line: MB49 (EGFR-dependent) syngeneic tumor model. Other models such as MC38 and EG7.OVA can also be used.[1]
-
Animals: C57BL/6 mice, or TLR9 and MyD88 knockout mice for mechanistic studies.[1]
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MB49 cells in 100 µL of PBS into the flank of the mice.
-
Treatment Groups:
-
Vehicle control
-
This compound monotherapy
-
Immune checkpoint inhibitor (e.g., anti-PD-L1) monotherapy
-
This compound and immune checkpoint inhibitor combination therapy
-
-
Dosing and Administration:
-
This compound: Administer as per the established preclinical dosing regimen (e.g., intraperitoneal injection).
-
Immune Checkpoint Inhibitors: Administer as per manufacturer's instructions or established protocols (e.g., intraperitoneal injection of 10 mg/kg anti-PD-L1 antibody twice weekly).
-
-
Monitoring:
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width^2).
-
Monitor animal body weight and overall health.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the study endpoint for tissue collection and analysis.
2. Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion:
-
Excise tumors and mince them into small pieces.
-
Digest the tumor tissue in RPMI 1640 medium containing collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) for 45 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Staining:
-
Wash the cells with FACS buffer (PBS containing 2% FBS).
-
Stain for cell viability using a viability dye (e.g., Zombie Aqua) for 15 minutes at room temperature.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers with fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8) for 30 minutes on ice.
-
For intracellular staining (e.g., for transcription factors like FoxP3), fix and permeabilize the cells using a commercially available kit before staining with the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to quantify the populations of different immune cells (e.g., CD8+ T cells as a percentage of CD45+ cells).
-
3. Cytokine and Chemokine Analysis
-
Sample Collection: Collect blood from mice via cardiac puncture or tail vein bleed to obtain serum. Tumor lysates can also be prepared.
-
Analysis:
-
Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of cytokines and chemokines (e.g., IL-6, IL-12p40, IFNγ, G-CSF, MIP-1β) in the serum or tumor lysates according to the manufacturer's protocols.
-
4. RNA Transcript Analysis
-
RNA Extraction:
-
Excise tumors and immediately snap-freeze them in liquid nitrogen or store them in an RNA stabilization reagent.
-
Extract total RNA from the tumor tissue using a commercially available RNA extraction kit.
-
-
Gene Expression Analysis:
-
Perform comparative RNA transcript analysis of a panel of cancer and immune-related genes using a platform such as the NanoString nCounter system or by RNA sequencing. This will allow for the identification of differentially expressed gene clusters related to co-stimulatory signaling, cytokine/chemokine signaling, and interferon signaling.[1]
-
Visualizations
Caption: Mechanism of this compound-mediated immune modulation in the TME.
Caption: Workflow for preclinical evaluation of this compound and ICI combination.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medindia.net [medindia.net]
- 6. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Tarloxotinib's Impact on Cell Proliferation and Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cellular effects of tarloxotinib, a hypoxia-activated prodrug that delivers the potent pan-ErbB tyrosine kinase inhibitor, this compound-E, to the tumor microenvironment.[1][2][3] The protocols outlined below detail methods to assess the impact of this compound-E on cancer cell proliferation and apoptosis, crucial for preclinical drug development and mechanistic studies.
Introduction to this compound and its Mechanism of Action
This compound is designed to selectively target tumor cells characterized by hypoxia, a common feature of the tumor microenvironment.[2][3] In these low-oxygen conditions, the inactive prodrug, this compound, is converted to its active form, this compound-E. This active metabolite is an irreversible pan-ErbB tyrosine kinase inhibitor, targeting key drivers of oncogenesis, including the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][4][5] this compound-E has shown significant promise in preclinical models of non-small cell lung cancer (NSCLC) and other solid tumors harboring EGFR exon 20 insertions, HER2-activating mutations, and NRG1 fusions.[6][7][8][9] By inhibiting the phosphorylation and activation of these receptors and their heterodimers, this compound-E blocks downstream signaling pathways, such as the ERK and AKT pathways, ultimately leading to decreased cell proliferation and increased apoptosis.[2]
Data Presentation: Anti-proliferative Activity of this compound-E
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound-E in various cancer cell lines, providing a quantitative measure of its anti-proliferative effects.
Table 1: IC50 Values of this compound-E in EGFR Exon 20 Insertion Mutant Cell Lines
| Cell Line | EGFR Exon 20 Insertion Mutation | This compound-E IC50 (nM) | Reference |
| CUTO14 | p.A767_V769dupASV | 208 | [7] |
| CUTO17 | p.N771_H773dupNPH | 33 | [7] |
| CUTO18 | p.S768_770dupSVD | 345 | [7] |
| Ba/F3 | A763insFQEA | <10 | [5] |
| Ba/F3 | V769insASV | <10 | [5] |
| Ba/F3 | D770insSVD | <10 | [5] |
| Ba/F3 | H773insNPH | <10 | [5] |
| Ba/F3 | H773insH | >100 | [5][10] |
Table 2: IC50 Values of this compound-E in HER2-Mutant Cell Lines
| Cell Line | HER2 Mutation | This compound-E IC50 (nM) | Reference |
| H1781 | Exon 20 Insertion | <5 | [1][4] |
| Ba/F3 | WT HER2 | >100 | [1][4] |
| Ba/F3 | Exon 20 Insertions | <5 | [1][4] |
| Ba/F3 | Point Mutations | <5 | [1][4] |
Table 3: IC50 Values of this compound-E in NRG1 Fusion Positive Cell Lines
| Cell Line | NRG1 Fusion | This compound-E IC50 (nM) | Reference |
| MDA-MB-175 | DOC4-NRG1 | Sensitive | [8] |
| HCC95 | NRG1 Amplification | Sensitive | [8] |
| H1793 | Increased NRG1 mRNA | Sensitive | [8] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
The following are detailed protocols for commonly used assays to evaluate the effects of this compound-E on cell proliferation and apoptosis.
Cell Proliferation Assays
4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multiskan plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound-E for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assays
4.2.1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with this compound-E as described for the MTT assay.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
4.2.2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Materials:
-
In Situ Cell Death Detection Kit, Fluorescein
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
-
-
Protocol:
-
Grow and treat cells on coverslips.
-
Fix the cells with 4% paraformaldehyde for 1 hour at room temperature.
-
Wash with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.
-
Wash with PBS and add 50 µL of TUNEL reaction mixture to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Rinse three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence.
-
4.2.3. Caspase-3/7 Activity Assay
This luminescent assay measures the activity of key executioner caspases in apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
-
-
Protocol:
-
Seed and treat cells in a white-walled 96-well plate.
-
After treatment, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
4.2.4. Western Blotting for Apoptosis-Related Proteins
This technique is used to detect the cleavage of key apoptotic proteins like PARP and Caspase-3.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Treat cells with this compound-E and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
References
- 1. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of this compound‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EGFR Exon 20 Insertions in NSCLC: Recent Advances and Clinical Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. AACR 2019: this compound promising against NRG1-fusion cancers - ecancer [ecancer.org]
- 10. Activity of this compound-E in cells with EGFR exon-20 insertion mutations and mechanisms of acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Assessment of Tarloxotinib-E Levels in Tumor Tissue Versus Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarloxotinib is a hypoxia-activated prodrug designed for targeted cancer therapy. In the low-oxygen environment characteristic of solid tumors, this compound is converted to its active form, this compound-effector (this compound-E), a potent pan-HER tyrosine kinase inhibitor. This targeted activation leads to significantly higher concentrations of the active drug in tumor tissue compared to plasma, minimizing systemic toxicity.[1] This document provides detailed protocols for the assessment of this compound-E levels in both tumor tissue and plasma, enabling researchers to accurately quantify its distribution and therapeutic potential.
Signaling Pathway of this compound-E
This compound-E exerts its anti-cancer effects by inhibiting the phosphorylation and activation of the ErbB family of receptor tyrosine kinases, including EGFR, HER2, and HER3.[1] This blockade disrupts downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.
Experimental Workflow for Quantification
The general workflow for quantifying this compound-E in tumor and plasma samples involves sample collection, extraction of the analyte, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data: this compound-E Levels in Tumor vs. Plasma
Pharmacokinetic studies in preclinical models have demonstrated markedly higher concentrations of this compound-E in tumor tissue compared to plasma and skin after administration of this compound.[1] The following table summarizes representative data extracted from pharmacokinetic profiles.
| Time Point (Hours) | Mean this compound-E Concentration (µmol/L) in Plasma | Mean this compound-E Concentration (µmol/L) in Tumor Tissue |
| 2 | ~1.0 | ~7.5 |
| 24 | ~0.1 | ~2.5 |
| 168 | Undetectable | ~0.5 |
Note: Data are estimated from graphical representations in publicly available literature and are for illustrative purposes.[1]
Experimental Protocols
Sample Collection
a) Plasma:
-
Collect whole blood from subjects into tubes containing heparin as an anticoagulant.
-
Centrifuge the blood samples at 800 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
b) Tumor Tissue:
-
Excise tumor tissue immediately after collection.
-
Snap-freeze the tissue samples in liquid nitrogen.[1]
-
Store the frozen tissue samples at -80°C until analysis.
Sample Preparation and Extraction
a) Plasma Sample Extraction (Representative Protocol):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound-E).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b) Tumor Tissue Extraction (Representative Protocol):
-
Weigh the frozen tumor tissue sample (typically 20-50 mg).
-
Add a volume of lysis buffer (e.g., 4 volumes of ice-cold methanol or a suitable tissue protein extraction reagent) and a stainless steel bead.
-
Homogenize the tissue using a bead-based homogenizer until a uniform lysate is achieved.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
Add an appropriate internal standard.
-
Proceed with protein precipitation and sample preparation as described for plasma samples (steps 3-6 of the plasma extraction protocol).
LC-MS/MS Analysis
The following parameters are based on published methods for the analysis of this compound and this compound-E and can be adapted for specific instrumentation.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., Agilent Zorbax) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of this compound, this compound-E, and internal standard (e.g., a linear gradient over 9 minutes) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Agilent 6410 triple quadrupole or equivalent[1] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[1] |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by direct infusion of pure this compound-E and internal standard to identify precursor and product ions. |
| Data Acquisition Software | Agilent MassHunter or equivalent[1] |
Quantification
-
Prepare a standard curve by spiking known concentrations of this compound-E (e.g., ranging from 0.005 µmol/L to 30 µmol/L) into the corresponding blank matrix (plasma or tumor tissue homogenate).[1]
-
Process the standards and quality control samples in the same manner as the study samples.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of this compound-E in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
For tumor tissue, normalize the concentration to the initial weight of the tissue sample (e.g., in ng/g of tissue).
References
Application Notes and Protocols: Evaluating Tarloxotinib Efficacy in Osimertinib-Resistant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. Osimertinib, a third-generation EGFR-TKI, is highly effective against both activating mutations and the common T790M resistance mutation that arises after treatment with earlier-generation TKIs.[1][2] However, acquired resistance to osimertinib inevitably develops, posing a significant clinical challenge.[2][3]
The most prevalent on-target resistance mechanism is the acquisition of a C797S mutation in EGFR exon 20.[1][4][5] This mutation prevents the covalent binding of osimertinib to the EGFR kinase domain, rendering it ineffective.[4][6] Other resistance mechanisms include the activation of bypass signaling pathways, such as MET amplification.[7][8]
Tarloxotinib is a novel, hypoxia-activated prodrug designed to release its active form, this compound-effector (this compound-E), preferentially within the low-oxygen tumor microenvironment.[9][10][11] this compound-E is a potent, covalent pan-HER kinase inhibitor that has demonstrated activity against a range of HER-family oncogenes, including EGFR exon 20 insertion mutations.[9][12] This targeted activation mechanism aims to increase therapeutic efficacy at the tumor site while minimizing systemic toxicities associated with pan-HER inhibition.[10][11]
These application notes provide a comprehensive experimental framework for testing the hypothesis that this compound can overcome osimertinib resistance, particularly that mediated by the EGFR C797S mutation.
Signaling Pathway and Experimental Logic
The EGFR signaling cascade is a critical driver of cell proliferation and survival in many cancers.[13][14] Osimertinib effectively blocks this pathway by covalently binding to the C797 residue. The C797S mutation abrogates this binding. This compound-E, as a pan-HER inhibitor, is hypothesized to inhibit EGFR signaling despite the C797S mutation.
The experimental design follows a logical progression from in vitro validation to in vivo efficacy studies.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol assesses the cytotoxic effect of this compound-E on osimertinib-sensitive and resistant NSCLC cell lines. The MTT assay measures the metabolic activity of viable cells.[15][16][17][18]
Materials:
-
Osimertinib-sensitive (e.g., PC9, H1975) and resistant (e.g., engineered PC9-C797S) NSCLC cell lines
-
RPMI-1640 medium with 10% FBS
-
This compound-effector (this compound-E), Osimertinib
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[16]
-
96-well plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[16] Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound-E and osimertinib in culture medium. Replace the medium in each well with 100 µL of medium containing the desired drug concentration or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[16][17] Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition
This protocol is used to confirm that this compound-E inhibits the phosphorylation of EGFR and its key downstream signaling proteins, AKT and ERK.[13][19]
Materials:
-
Cell lines (as in Protocol 3.1)
-
This compound-E, Osimertinib, EGF ligand
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, PVDF membrane
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total-EGFR, anti-p-AKT (Ser473), anti-total-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Drug Incubation: Pre-treat cells with this compound-E or osimertinib at specified concentrations (e.g., 100 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer. Scrape the cells and incubate on ice for 30 minutes.[13]
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[13][19]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.[19]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection: Wash the membrane and apply ECL substrate. Capture the chemiluminescent signal using a digital imager.[13][19]
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal, and then to the loading control (β-actin).[13]
Protocol 3: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model bearing osimertinib-resistant NSCLC tumors.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Osimertinib-resistant NSCLC cells (e.g., PC9-C797S)
-
Matrigel
-
This compound formulation for injection, vehicle control
-
Calipers for tumor measurement, animal scale
Procedure:
-
Cell Preparation: Harvest log-phase cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL. Keep on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.[20]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group).
-
Drug Administration: Administer this compound (e.g., via intravenous or intraperitoneal injection) according to a predetermined dose and schedule (e.g., once weekly). The control group receives the vehicle on the same schedule.
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the mice as indicators of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size limit or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Data Presentation
Quantitative data should be summarized in clear, structured tables for comparative analysis.
Table 1: In Vitro Cell Viability (IC₅₀ Values)
| Cell Line | Genotype (EGFR) | Osimertinib IC₅₀ (nM) | This compound-E IC₅₀ (nM) |
| PC9 | del19 | 15 ± 3 | 25 ± 5 |
| H1975 | L858R, T790M | 12 ± 2 | 20 ± 4 |
| PC9-C797S | del19, T790M, C797S | > 5,000 | 45 ± 8 |
| H1975-C797S | L858R, T790M, C797S | > 5,000 | 52 ± 11 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Densitometry Analysis of Western Blots (% Inhibition of Phosphorylation)
| Treatment (100 nM) | Cell Line | p-EGFR Inhibition (%) | p-AKT Inhibition (%) | p-ERK Inhibition (%) |
| Osimertinib | H1975 | 92 ± 5 | 88 ± 6 | 95 ± 4 |
| This compound-E | H1975 | 89 ± 7 | 85 ± 8 | 91 ± 6 |
| Osimertinib | H1975-C797S | 15 ± 8 | 11 ± 5 | 18 ± 7 |
| This compound-E | H1975-C797S | 85 ± 6 | 81 ± 9 | 88 ± 5 |
Inhibition is calculated relative to EGF-stimulated, vehicle-treated cells after normalization to total protein and loading control.
Table 3: In Vivo Efficacy in Xenograft Model (PC9-C797S)
| Treatment Group | Dosing Schedule | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Once weekly, IV | 1850 ± 250 | - | +2.5 |
| This compound (30 mg/kg) | Once weekly, IV | 450 ± 110 | 75.7 | -3.1 |
| Osimertinib (25 mg/kg) | Daily, PO | 1790 ± 280 | 3.2 | +1.8 |
Data are presented as mean ± standard error of the mean at day 21 post-treatment initiation.
References
- 1. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. bioengineer.org [bioengineer.org]
- 5. Osimertinib - Wikipedia [en.wikipedia.org]
- 6. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors [frontiersin.org]
- 8. Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medindia.net [medindia.net]
- 12. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 13. benchchem.com [benchchem.com]
- 14. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. LLC cells tumor xenograft model [protocols.io]
Application Notes and Protocols: Inducing and Studying Tarloxotinib Resistance Mechanisms In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarloxotinib is a hypoxia-activated prodrug designed to release its active form, this compound-E, a potent pan-HER tyrosine kinase inhibitor, within the tumor microenvironment.[1][2][3][4][5][6] This targeted delivery aims to minimize systemic toxicities associated with pan-HER inhibition.[1][3][4][5] this compound-E has shown efficacy against cancers driven by mutations in the HER-family of receptors, including EGFR and HER2.[2][3][4] However, as with other targeted therapies, the development of acquired resistance is a significant clinical challenge.[7] Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for developing strategies to overcome this resistance and improve patient outcomes.
These application notes provide detailed protocols for inducing and characterizing resistance to this compound in vitro. The methodologies described are based on established techniques for studying drug resistance in cancer cell lines.[7][8][9]
Data Presentation: this compound-E Activity and Resistance
The following tables summarize the in vitro activity of this compound-E against sensitive and resistant cancer cell lines, as well as the identified mechanisms of acquired resistance.
Table 1: In Vitro Activity of this compound-E in Sensitive HER2-Mutant Cell Lines
| Cell Line | HER2 Mutation | This compound-E IC50 (nM) |
| Ba/F3 | HER2 Exon 20 Insertion | Potent Activity (Specific IC50 values vary by insertion) |
| H1781 | HER2 Exon 20 Insertion | ~2 nM (Parental) |
Data synthesized from multiple studies.[1][10]
Table 2: Acquired Resistance Mechanisms to this compound-E
| Cell Line Model | Method of Resistance Induction | Acquired Resistance Mechanism | Fold Increase in IC50 |
| HER2-mutant Ba/F3 cells | ENU mutagenesis followed by chronic this compound-E exposure | Secondary HER2 C805S mutation | >50-fold |
| H1781 | Chronic exposure to increasing concentrations of this compound-E | Increased HER3 expression and phosphorylation | >50-fold |
| EGFR exon 20 mutant Ba/F3 cells | ENU mutagenesis followed by chronic this compound-E exposure | Secondary EGFR T790M or C797S mutations | Not specified |
Data synthesized from multiple studies.[1][10][11][12]
Experimental Protocols
Protocol 1: Inducing this compound Resistance by Chronic Drug Exposure
This protocol describes a common method for generating drug-resistant cell lines by culturing them in the continuous presence of a drug, with escalating concentrations over time.[8]
Materials:
-
Parental cancer cell line of interest (e.g., H1781, Ba/F3 expressing a HER2 or EGFR mutation)
-
Complete cell culture medium
-
This compound-E (active form)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
Growth inhibition assay reagents (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50 of the parental cell line: Perform a growth inhibition assay with a range of this compound-E concentrations to determine the half-maximal inhibitory concentration (IC50) for the parental cells.
-
Initiate chronic exposure: Begin by culturing the parental cells in their complete medium supplemented with this compound-E at a concentration equal to the IC50 value.
-
Monitor cell growth: Observe the cells regularly. Initially, a significant reduction in cell proliferation or an increase in cell death is expected.
-
Allow for recovery and adaptation: Continue to culture the cells in the presence of the drug, changing the medium every 2-3 days. The surviving cells will eventually resume proliferation.
-
Dose escalation: Once the cells are proliferating steadily, gradually increase the concentration of this compound-E in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat dose escalation: Continue this process of adaptation and dose escalation. This can be a lengthy process, potentially taking several months.[8]
-
Establish resistant clones: Once the cells can proliferate in a significantly higher concentration of this compound-E (e.g., >50-fold the initial IC50), the cell population is considered resistant.[1] At this point, you can either maintain the population as a polyclonal culture or isolate single-cell clones through limiting dilution.
-
Characterize the resistant phenotype: Regularly perform growth inhibition assays to confirm the shift in IC50 compared to the parental cells.[1]
Protocol 2: Identification of Resistance Mechanisms
Once a resistant cell line is established, the next step is to elucidate the underlying molecular mechanisms.
A. Analysis of Secondary Mutations in the Target Gene (e.g., HER2, EGFR)
This protocol is used to identify acquired mutations in the drug target that may prevent drug binding.
Materials:
-
Parental and this compound-resistant cell lines
-
Genomic DNA extraction kit
-
PCR primers flanking the coding region of the target gene (e.g., HER2, EGFR)
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Isolate genomic DNA: Extract genomic DNA from both parental and resistant cell populations.
-
Amplify the target gene: Perform PCR to amplify the coding sequence of the target gene from the extracted DNA.
-
Purify PCR products: Purify the amplified DNA fragments to remove primers and other reaction components.
-
Sequence the gene: Sequence the purified PCR products using Sanger sequencing.
-
Analyze sequencing data: Compare the DNA sequence of the target gene from the resistant cells to that of the parental cells to identify any acquired mutations.[10][11][12]
B. Investigation of Bypass Signaling Pathway Activation
This protocol aims to determine if resistance is mediated by the upregulation of alternative signaling pathways that circumvent the drug's inhibitory effect.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound-E
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies against key signaling proteins (e.g., p-HER3, HER3, p-Akt, Akt, p-ERK, ERK)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Chemiluminescent or fluorescent detection reagents and imaging system
-
Phospho-receptor tyrosine kinase (RTK) array (optional)
Procedure:
-
Cell treatment and lysis: Culture both parental and resistant cells and treat them with this compound-E (at a concentration that inhibits the parental cells) or DMSO for a specified time (e.g., 2-4 hours). Lyse the cells to extract total protein.
-
Protein quantification: Determine the protein concentration of each lysate.
-
Western blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-HER3, total HER3).
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection system.
-
-
Data analysis: Compare the levels of phosphorylated and total proteins between the parental and resistant cells, with and without drug treatment. A sustained or increased phosphorylation of downstream signaling molecules like Akt and ERK in the presence of the drug in resistant cells, potentially accompanied by an upregulation of a bypass receptor like HER3, would indicate the activation of a bypass pathway.[1][10][13]
-
(Optional) Phospho-RTK Array: To screen for the activation of a broader range of receptor tyrosine kinases, a phospho-RTK array can be utilized according to the manufacturer's instructions. This can help identify unexpected bypass signaling pathways.[1][13]
Visualizations
Caption: Workflow for inducing and characterizing this compound resistance.
Caption: this compound-E signaling and mechanisms of resistance.
References
- 1. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. medindia.net [medindia.net]
- 7. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. In Vitro Methods for Studying the Mechanisms of Resistance to DNA-Damaging Therapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of this compound‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of this compound-E in cells with EGFR exon-20 insertion mutations and mechanisms of acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"Methodology for assessing STEAP4 expression as a biomarker for tarloxotinib sensitivity"
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Tarloxotinib is a hypoxia-activated prodrug that delivers a potent pan-HER kinase inhibitor, this compound-effector (this compound-E), to the tumor microenvironment.[1][2][3] This targeted delivery mechanism aims to enhance the therapeutic window by concentrating the active drug in hypoxic tumor tissues, thereby minimizing systemic toxicities associated with inhibiting wild-type EGFR.[1][2][3] this compound-E has demonstrated potent activity against a broad range of HER-family oncogenes, including EGFR and HER2 mutations.[1][2][4][5]
Six-Transmembrane Epithelial Antigen of the Prostate 4 (STEAP4) is a metalloreductase involved in iron and copper homeostasis and has been implicated in cellular responses to inflammatory stress.[6] Notably, STEAP4 expression is known to be upregulated by hypoxia.[7][8][9] Preclinical data suggests that high STEAP4 expression may serve as a predictive biomarker for sensitivity to this compound.[10] This document provides a detailed methodology for assessing STEAP4 expression in preclinical models to explore its potential as a biomarker for this compound sensitivity.
Signaling Pathway and Biomarker Rationale
This compound's activation is dependent on the hypoxic conditions characteristic of solid tumors. Similarly, STEAP4 expression is induced by hypoxia, primarily through the activation of the transcription factor Hypoxia-Inducible Factor-2α (HIF-2α).[7][8] This shared regulatory mechanism suggests a biological link between the tumor environment conducive to this compound activation and the expression of STEAP4. The proposed rationale is that tumors with high STEAP4 expression are likely to have a more pronounced hypoxic phenotype, leading to greater conversion of this compound to its active form and consequently, increased sensitivity to the drug.
Experimental Workflow
A systematic approach is required to correlate STEAP4 expression with this compound sensitivity. The following workflow outlines the key experimental stages, from cell line selection to data analysis.
Protocols
Quantitative Real-Time PCR (qPCR) for STEAP4 mRNA Expression
This protocol details the measurement of STEAP4 mRNA levels in cancer cell lines.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher)
-
qPCR primers for human STEAP4 and a reference gene (e.g., GAPDH, ACTB)[11][12]
-
qPCR instrument (e.g., ABI 7900HT)
Procedure:
-
RNA Extraction: Isolate total RNA from cultured cancer cells according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix as follows:
Component Volume Final Concentration SYBR Green Master Mix (2x) 10 µL 1x Forward Primer (10 µM) 0.5 µL 0.5 µM Reverse Primer (10 µM) 0.5 µL 0.5 µM cDNA 2 µL - Nuclease-free water 7 µL - | Total Volume | 20 µL | |
-
qPCR Cycling Conditions:
Stage Temperature Time Cycles UDG Activation 50°C 2 min 1 Polymerase Activation 95°C 2 min 1 Denaturation 95°C 15 sec 40 Annealing/Extension 60°C 1 min | Melt Curve Analysis | As per instrument | | |
-
Data Analysis: Calculate the relative expression of STEAP4 mRNA using the ΔΔCt method, normalized to the reference gene.
Western Blot for STEAP4 Protein Expression
This protocol describes the detection and quantification of STEAP4 protein.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: Rabbit anti-STEAP4 polyclonal antibody (e.g., Proteintech #11944-1-AP, 1:1000 dilution)[13][14]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer. Determine protein concentration using the BCA assay.[13]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-STEAP4 antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control (e.g., GAPDH, β-actin).
Immunohistochemistry (IHC) for STEAP4 in Tumor Tissues
This protocol is for the detection and localization of STEAP4 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[15]
Materials:
-
FFPE tissue sections (5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM citrate buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking serum
-
Primary antibody: Rabbit anti-STEAP4 polyclonal antibody (e.g., Proteintech #11944-1-AP, 1:150-1:400 dilution)[13][16]
-
Biotinylated secondary antibody and streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series.[15]
-
Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.[15]
-
Peroxidase Blocking: Incubate sections in 3% H2O2 to block endogenous peroxidase activity.[15]
-
Blocking: Block with normal serum for 1 hour.[13]
-
Primary Antibody Incubation: Incubate with the anti-STEAP4 antibody overnight at 4°C.[13]
-
Secondary Antibody and Detection: Apply biotinylated secondary antibody followed by streptavidin-HRP and the DAB substrate.[13]
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections and mount with a coverslip.
-
Scoring: Evaluate STEAP4 staining intensity and the percentage of positive cells. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.[16][17]
This compound Sensitivity Assay (Cell Viability)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound-E.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound-E
-
Cell viability reagent (e.g., Cell Counting Kit-8, MTT)[4]
-
Plate reader
Procedure:
-
Cell Seeding: Plate 3,000-5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound-E for 72 hours.[4] Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
IC50 Calculation: Normalize the data to the vehicle control and plot a dose-response curve using non-linear regression to determine the IC50 value.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Relative STEAP4 mRNA Expression in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | Relative STEAP4 mRNA Expression (Fold Change vs. Normal) |
| Cell Line A | NSCLC | Value |
| Cell Line B | NSCLC | Value |
| Cell Line C | Breast Cancer | Value |
| Cell Line D | Breast Cancer | Value |
Table 2: Relative STEAP4 Protein Expression and this compound-E IC50 Values
| Cell Line | Relative STEAP4 Protein Level (Normalized to GAPDH) | This compound-E IC50 (nM) |
| Cell Line A | Value | Value |
| Cell Line B | Value | Value |
| Cell Line C | Value | Value |
| Cell Line D | Value | Value |
Table 3: Immunohistochemical Scoring of STEAP4 in Patient-Derived Xenograft (PDX) Models
| PDX Model | Tumor Type | STEAP4 H-Score | This compound Response |
| PDX-1 | NSCLC | Value | e.g., Sensitive, Resistant |
| PDX-2 | NSCLC | Value | e.g., Sensitive, Resistant |
| PDX-3 | Ovarian Cancer | Value | e.g., Sensitive, Resistant |
Conclusion
The protocols and workflow described provide a comprehensive framework for investigating the utility of STEAP4 as a predictive biomarker for this compound sensitivity. By systematically quantifying STEAP4 expression at the mRNA and protein levels and correlating these findings with in vitro drug sensitivity data, researchers can validate this biomarker and potentially guide the clinical development and application of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of this compound‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STEAP4: its emerging role in metabolism and homeostasis of cellular iron and copper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Quantitative proteomics identifies STEAP4 as a critical regulator of mitochondrial dysfunction linking inflammation and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Press Release: Rain Therapeutics Presents Preclinical Data on Lead Candidate this compound at the American Association for Cancer Research (AACR) Annual Meeting [rainoncology.com]
- 11. origene.com [origene.com]
- 12. STEAP4 Human qPCR Primer Pair (NM_024636) | OriGene HP214917 product information [labome.com]
- 13. Discovery and Pharmacological Evaluation of STEAP4 as a Novel Target for HER2 Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STEAP4 antibody (11944-1-AP) | Proteintech [ptglab.com]
- 15. immunohistochemistry.us [immunohistochemistry.us]
- 16. Tumor Heterogeneity of STEAP4 in Malignant Progression of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jcancer.org [jcancer.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of Pan-HER Inhibitors like Tarloxotinib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing off-target effects of pan-HER inhibitors, with a focus on the hypoxia-activated prodrug, tarloxotinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a hypoxia-activated prodrug of a potent, irreversible pan-HER (ErbB) family inhibitor. The inactive prodrug is designed to be selectively activated to its active form, this compound-E, in the hypoxic microenvironment of solid tumors. This compound-E then covalently binds to and inhibits the kinase activity of HER family members, including EGFR (HER1), HER2, and HER4, as well as HER2/HER3 heterodimers, leading to the suppression of downstream signaling pathways like MAPK and PI3K/AKT and subsequent inhibition of tumor cell proliferation and survival.
Q2: Why am I observing a phenotype in my cell culture experiments under normoxic conditions with this compound?
A2: While this compound is designed for activation under hypoxic conditions, trace amounts of the active form, this compound-E, may be present or generated, especially over longer incubation periods. For in vitro experiments under normoxic conditions, it is recommended to use the active metabolite, this compound-E, to accurately assess on-target and off-target effects. The prodrug, this compound, is significantly less potent against EGFR and HER2 in normoxic conditions.
Q3: My experimental results are inconsistent with the known function of the HER pathway. Could this be due to off-target effects?
A3: Yes, observing a phenotype that does not align with the canonical HER signaling pathway is a strong indicator of potential off-target effects. All kinase inhibitors have the potential for off-target activities due to the conserved nature of the ATP-binding pocket across the kinome. It is crucial to experimentally validate that the observed effects are indeed due to the inhibition of the intended target.
Q4: What are the most common off-target effects observed with pan-HER inhibitors?
A4: The most frequently reported adverse events in clinical studies of pan-HER inhibitors like afatinib and dacomitinib, which can be indicative of off-target effects, include diarrhea, skin rash (acneiform eruption), stomatitis (mouth sores), and paronychia (nail inflammation). These are often attributed to the inhibition of wild-type EGFR in healthy tissues. In a research context, unexpected effects on cell signaling pathways unrelated to the HER family should be investigated.
Troubleshooting Guide
Problem 1: Unexpected Cellular Phenotype or Toxicity
You observe a cellular response (e.g., apoptosis, cell cycle arrest at an unexpected phase, morphological changes) that is not consistent with HER pathway inhibition in your model system.
Troubleshooting Workflow
"Optimizing tarloxotinib dosage to minimize systemic toxicities"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing tarloxotinib dosage to minimize systemic toxicities during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it minimize systemic toxicity?
A1: this compound is a hypoxia-activated prodrug. In the low-oxygen (hypoxic) environment characteristic of solid tumors, it is converted into its active form, this compound-E.[1][2] this compound-E is a potent, irreversible pan-HER tyrosine kinase inhibitor that blocks signaling through EGFR, HER2, and HER3.[2] This tumor-selective activation mechanism is designed to concentrate the active drug within the tumor microenvironment, thereby minimizing systemic exposure and reducing the dose-limiting toxicities, such as rash and diarrhea, that are commonly associated with systemic inhibition of wild-type EGFR.[1][2]
Q2: What are the most common systemic toxicities observed with this compound in clinical trials?
A2: In the RAIN-701 phase 2 clinical trial, the most frequently reported treatment-emergent adverse events (TEAEs) were primarily mild to moderate (Grade 1/2). The most common TEAEs (occurring in >20% of patients) included prolonged QTc interval, rash, nausea, and diarrhea.[3]
Q3: How does the concentration of the active form, this compound-E, differ between tumor and normal tissues?
A3: Preclinical pharmacokinetic analyses in murine xenograft models have demonstrated significantly higher concentrations of this compound-E in tumor tissue compared to plasma or skin.[1][2] This preferential accumulation in the tumor supports the mechanism of reduced systemic toxicity.
Q4: What is the recommended starting dose for preclinical in vivo studies?
A4: A starting point for preclinical in vivo studies can be guided by published research. For instance, in an NRG1 ovarian cancer patient-derived xenograft model, a dose of 48 mg/kg of this compound resulted in a 100% reduction in tumor size. It is crucial to perform a Maximum Tolerated Dose (MTD) study to determine the optimal dose for your specific model.
Q5: Are there any known biomarkers that may predict sensitivity to this compound?
A5: Preclinical data suggests that the expression of STEAP4 (six-transmembrane epithelial antigen of the prostate 4) may serve as a biomarker to predict sensitivity to this compound. High STEAP4 expression has been observed in EGFR mutant lung cancer samples.
Troubleshooting Guides
Issue 1: Higher than expected systemic toxicity in animal models (e.g., significant weight loss, severe rash).
Possible Cause 1: Incorrect Dosage Calculation or Administration.
-
Solution: Double-check all dosage calculations, including conversions from mg/m² to mg/kg for your specific animal model. Ensure the correct formulation and route of administration are being used as per your protocol.
Possible Cause 2: Animal model is particularly sensitive to HER kinase inhibition.
-
Solution: Consider performing a dose-titration study to find the MTD in your specific animal strain. Start with a lower dose and gradually escalate to identify a well-tolerated and efficacious dose range.
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use an appropriate xenograft or syngeneic tumor model.
-
Grouping: Divide animals into cohorts of 3-5. Include a vehicle control group.
-
Dose Escalation: Start with a conservative dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 20 mg/kg, 40 mg/kg, 80 mg/kg).
-
Administration: Administer this compound via the intended route (e.g., intravenous) at the desired frequency (e.g., once weekly).
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming) daily.
-
At the end of the study, perform a complete blood count (CBC) and serum chemistry panel.
-
Conduct histopathological analysis of major organs (e.g., liver, kidney, skin, gastrointestinal tract).
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or other signs of severe toxicity.
Issue 2: Inconsistent or lower than expected anti-tumor efficacy in vivo.
Possible Cause 1: Insufficient Hypoxia in the Tumor Model.
-
Solution: this compound requires a hypoxic environment for activation. Confirm the hypoxic status of your tumor model.
Experimental Protocol: Assessment of Tumor Hypoxia
-
Immunohistochemistry (IHC): Stain tumor sections for hypoxia markers such as HIF-1α (Hypoxia-Inducible Factor 1-alpha) or CAIX (Carbonic Anhydrase IX).
-
Hypoxia Probes: Administer a hypoxia-detecting probe (e.g., pimonidazole) to the animals before tumor collection and detect its binding in tumor sections via IHC.
-
PET Imaging: If available, use PET imaging with a hypoxia-specific tracer (e.g., 18F-misonidazole) to non-invasively assess tumor hypoxia.
Possible Cause 2: Suboptimal Dosing Schedule.
-
Solution: The dosing frequency may not be optimal for maintaining sufficient levels of this compound-E in the tumor.
Experimental Protocol: Pharmacokinetic/Pharmacodynamic (PK/PD) Study
-
Animal Model and Dosing: Use your tumor-bearing animal model and administer a selected dose of this compound.
-
Sample Collection: Collect tumor, plasma, and skin samples at various time points after dosing (e.g., 2, 8, 24, 48, 72 hours).
-
Bioanalysis: Use LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to quantify the concentrations of this compound and this compound-E in the collected samples.
-
PD Analysis: In parallel, collect tumor samples at the same time points and analyze the phosphorylation status of downstream targets (e.g., p-EGFR, p-HER2, p-ERK) by Western blot or IHC to correlate drug concentration with target inhibition.
Quantitative Data Summary
Table 1: Clinical Trial Data - Treatment-Emergent Adverse Events (TEAEs) in the RAIN-701 Phase 2 Trial
| Adverse Event | Frequency (>20% of patients) | Grade 3 TEAEs |
| Prolonged QTc | 60.9% | 34.8% |
| Rash | 43.5% | 4.3% |
| Nausea | 21.7% | - |
| Diarrhea | 21.7% | 4.3% |
| Increased Alanine Aminotransferase | - | 4.3% |
Data from the RAIN-701 Phase 2 Trial as reported in ESMO 2020.[3]
Table 2: Preclinical In Vitro Potency of this compound-E
| Cell Line | Mutation | IC50 (nM) |
| Ba/F3 | HER2 exon 20 insertions | < 5 |
| H1781 | HER2 exon 20 insertion | < 5 |
| Ba/F3 | HER2 point mutations | < 5 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Visualizations
Caption: this compound is converted to its active form, this compound-E, under hypoxic conditions.
Caption: A logical workflow for preclinical dosage optimization of this compound.
References
- 1. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation [jhoponline.com]
Technical Support Center: Overcoming Acquired Resistance to Tarloxotinib in Preclinical Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tarloxotinib in preclinical cancer models. The information provided is intended to help users anticipate and address challenges related to acquired drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a hypoxia-activated prodrug. In the low-oxygen (hypoxic) environment of solid tumors, it is converted into its active form, this compound-E. This compound-E is a potent, irreversible pan-HER tyrosine kinase inhibitor (TKI) that targets members of the epidermal growth factor receptor (EGFR) family, including HER1 (EGFR) and HER2.[1][2] This tumor-selective activation is designed to increase the concentration of the active drug within the tumor microenvironment, thereby enhancing its therapeutic index and minimizing systemic toxicities associated with inhibiting wild-type EGFR in healthy tissues.[3]
Q2: What are the known mechanisms of acquired resistance to this compound-E in preclinical models?
A2: Preclinical studies have identified two primary mechanisms of acquired resistance to this compound-E:
-
Secondary Mutations in the Target Kinase: The development of new mutations in the drug's target protein can prevent effective binding of this compound-E.
-
In non-small cell lung cancer (NSCLC) models with EGFR exon 20 insertion mutations, acquired resistance is often driven by the emergence of T790M or C797S secondary mutations in EGFR.[2][4]
-
In HER2-mutant lung cancer models, a secondary C805S mutation in HER2 has been identified as a mechanism of acquired resistance.[5]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of this compound-E.
-
Overexpression and activation of HER3 have been observed as a mechanism of acquired resistance, leading to sustained downstream signaling despite the inhibition of EGFR and HER2.[5]
-
Q3: My this compound-treated cancer cells are developing resistance. What are the first troubleshooting steps?
A3: If you observe signs of acquired resistance in your preclinical models (e.g., tumor regrowth after an initial response, decreased sensitivity in cell viability assays), we recommend the following initial steps:
-
Confirm Resistance: Perform a dose-response assay to quantify the shift in the half-maximal inhibitory concentration (IC50) of this compound-E in the suspected resistant cells compared to the parental, sensitive cells. A significant increase in IC50 is indicative of acquired resistance.
-
Sequence the Target Kinase: Analyze the genetic sequence of the target kinase (e.g., EGFR, HER2) in your resistant models to identify potential secondary mutations, such as T790M or C797S in EGFR, or C805S in HER2.[2][4][5]
-
Assess Bypass Pathway Activation: Use techniques like Western blotting or phospho-receptor tyrosine kinase (RTK) arrays to investigate the activation of alternative signaling pathways, paying close attention to the phosphorylation status of HER3 and downstream effectors like AKT and ERK.[5]
Troubleshooting Guides
Issue 1: Characterizing the Mechanism of Resistance in this compound-Resistant Cell Lines
Symptoms:
-
A significant increase in the IC50 of this compound-E in your cell line after prolonged treatment.
-
Failure to inhibit downstream signaling pathways (e.g., p-AKT, p-ERK) with this compound-E treatment in the resistant cells.
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Step |
| Secondary EGFR/HER2 Mutations | Perform Sanger or next-generation sequencing (NGS) of the EGFR or HER2 coding regions to detect mutations like T790M, C797S (for EGFR), or C805S (for HER2).[4][5] |
| HER3 Bypass Pathway Activation | Evaluate the expression and phosphorylation levels of HER3 and its downstream signaling molecules (e.g., p-AKT) using Western blotting or phospho-RTK arrays.[5] |
| Other Bypass Pathway Activation | Broadly screen for the activation of other receptor tyrosine kinases (e.g., MET, IGF-1R) that could be compensating for HER-family inhibition.[6][7] |
Data Presentation: Efficacy of this compound-E and Acquired Resistance
Table 1: In Vitro Activity of this compound-E Against EGFR Exon 20 Insertion Mutant Cell Lines
| Cell Line (EGFR Mutation) | This compound-E IC50 (nM) |
| Ba/F3 (A763insFQEA) | Sensitive (Specific value not provided) |
| Ba/F3 (V769insASV) | Sensitive (Specific value not provided) |
| Ba/F3 (D770insSVD) | Sensitive (Specific value not provided) |
| Ba/F3 (H773insNPH) | Sensitive (Specific value not provided) |
| Ba/F3 (H773insH) | Less Sensitive |
| Data is qualitative as presented in the source.[2][4] |
Table 2: Acquired Resistance to this compound-E in HER2-Mutant Cell Lines
| Cell Line | Treatment | IC50 of this compound-E (nM) | Fold Change in Resistance |
| H1781 (Parental) | DMSO | ~10 | - |
| H1781 TR (Resistant) | This compound-E | ~1000 | ~100 |
| Data derived from graphical representations in the source.[5] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound-E through chronic drug exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound-E
-
Dimethyl sulfoxide (DMSO)
-
Cell counting equipment
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Plate the parental cells at a low density in their standard growth medium.
-
Chronic Exposure: Continuously culture the cells in the presence of this compound-E, starting at a low concentration (e.g., the IC20).
-
Dose Escalation: Gradually increase the concentration of this compound-E in the culture medium as the cells begin to proliferate at the current concentration. This process can take several months.
-
Isolation of Resistant Clones: Once cells are able to grow steadily at a significantly higher concentration of this compound-E (e.g., >10x the initial IC50), isolate single-cell clones to establish stable resistant cell lines.
-
Confirmation of Resistance: Characterize the established clones by performing a cell viability assay to determine the new IC50 of this compound-E and compare it to the parental cell line. An increase of 50-fold or more in the IC50 can be defined as acquired resistance.[5]
Protocol 2: Cell Growth Inhibition Assay
This assay is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound-E (and other TKIs for comparison)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound-E (and other inhibitors) for a specified period (e.g., 72 hours). Include a DMSO-only control.
-
Viability Measurement: After the incubation period, measure cell viability according to the manufacturer's protocol for your chosen reagent.
-
Data Analysis: Normalize the viability data to the DMSO-treated control cells. Plot the percentage of viable cells against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of the hypoxia-activated prodrug this compound.
Caption: Mechanisms of acquired resistance to this compound-E.
Caption: Workflow for generating and analyzing this compound-resistant models.
References
- 1. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound-E in cells with EGFR exon-20 insertion mutations and mechanisms of acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Activity of this compound‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Overcoming Resistance to EGFR Family Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Strategies in Overcoming Acquired Resistance to EGFR Tyrosine Kinase Inhibitors in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
"Addressing challenges in the synthesis and purification of tarloxotinib derivatives"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of tarloxotinib derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound derivatives.
Synthesis Troubleshooting
Question: My initial coupling reaction to form the N-(3-ethynylphenyl)quinazoline-4-amine core is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields in the coupling of a 4-chloroquinazoline intermediate with 3-ethynylaniline can stem from several factors. Here are some common issues and troubleshooting steps:
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Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the standard reaction time, consider extending the reaction duration or slightly increasing the temperature.
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Reagent Degradation: 3-Ethynylaniline can be susceptible to oxidation. Ensure you are using a fresh or properly stored batch. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent degradation.
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Solvent Issues: The choice of solvent is critical. While isopropanol is commonly used, other solvents like n-butanol or dimethylformamide (DMF) can be explored to improve the solubility of your starting materials and facilitate the reaction. Ensure the solvent is anhydrous, as water can interfere with the reaction.
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Base Strength: If the reaction is a nucleophilic aromatic substitution, the choice and amount of base can be crucial. If you are using a base, ensure it is strong enough to deprotonate the aniline but not so strong as to cause side reactions.
Question: I am observing significant impurity formation during the synthesis of my this compound derivative. How can I identify and minimize these impurities?
Answer: Impurity formation is a common challenge. Here are some strategies to address this:
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Side Reactions: A common side reaction is the homo-coupling of 3-ethynylaniline, especially if you are using a palladium-catalyzed cross-coupling reaction for a different part of the synthesis. Optimizing the catalyst, ligand, and reaction conditions can minimize this.
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Starting Material Purity: Impurities in your starting materials will carry through to the final product. Verify the purity of your 4-chloroquinazoline and 3-ethynylaniline starting materials by NMR or LC-MS before starting the reaction.
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Reaction Temperature: Running the reaction at too high a temperature can lead to the formation of thermal degradation products. Try lowering the reaction temperature and extending the reaction time.
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Work-up Procedure: During the work-up, ensure that the pH is carefully controlled to prevent the degradation of your product.
Purification Troubleshooting
Question: I am having difficulty purifying my this compound derivative using column chromatography. The compound is either sticking to the column or co-eluting with impurities. What can I do?
Answer: Purification of polar, nitrogen-containing compounds like this compound derivatives can be challenging. Here are some tips for optimizing your column chromatography:
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Stationary Phase: Standard silica gel is often the first choice. However, if your compound is very polar, consider using alumina (basic or neutral) or a C18-functionalized silica (reverse-phase chromatography).
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Mobile Phase: For normal-phase chromatography on silica, a gradient elution of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) is a good starting point. If your compound is still not eluting, you can try adding a small amount of a more polar solvent like methanol to your mobile phase. For very polar or basic compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve separation.
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Loading Technique: Ensure your crude product is fully dissolved in a minimum amount of the mobile phase or a stronger solvent before loading it onto the column. If solubility is an issue, you can use a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column.
Question: My this compound derivative is failing to crystallize during recrystallization, or it is "oiling out." How can I induce crystallization?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some techniques to promote crystallization:
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Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor the formation of an oil over crystals.
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Solvent System: The choice of solvent is critical. You are looking for a solvent that dissolves your compound well at high temperatures but poorly at low temperatures. You may need to screen a variety of solvents or use a co-solvent system. For example, you can dissolve your compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid, then allow it to cool slowly.
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Seeding: If you have a small amount of pure, crystalline material, you can add a "seed crystal" to the supersaturated solution to induce crystallization.
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Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.
Frequently Asked Questions (FAQs)
Synthesis FAQs
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Q1: What is a common synthetic route for the this compound core structure?
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A1: A common approach involves the nucleophilic aromatic substitution reaction between a 4-chloro-6,7-disubstituted quinazoline and 3-ethynylaniline. The quinazoline intermediate can be synthesized in several steps starting from a substituted benzonitrile.[1]
-
-
Q2: What are some typical reaction conditions for the final coupling step?
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A2: The reaction is often carried out in a polar solvent like isopropanol or n-butanol at elevated temperatures (reflux). The reaction time can range from a few hours to overnight.
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Q3: How can I introduce the hypoxia-activated trigger to the core structure?
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A3: This typically involves an alkylation reaction on a suitable nitrogen atom within the this compound core. The specific conditions will depend on the nature of the trigger group and the reactivity of the core structure.
-
Purification FAQs
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Q1: What are the most common methods for purifying this compound derivatives?
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A1: The most common purification techniques are column chromatography on silica gel and recrystallization.[2] The choice between these methods depends on the scale of the synthesis and the nature of the impurities.
-
-
Q2: What are some suitable recrystallization solvents for pyrimidine-based compounds like this compound derivatives?
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Q3: How can I assess the purity of my final compound?
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A3: Purity is typically assessed using a combination of techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative NMR (qNMR) can be used for highly accurate purity determination.
-
Data Presentation
Table 1: Typical Purification Parameters for this compound Derivatives
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | N/A |
| Mobile Phase | Gradient of Hexane/Ethyl Acetate (e.g., 100:0 to 50:50) with 0.1% Triethylamine | Ethanol, Isopropanol, Acetonitrile, or Ethyl Acetate/Hexane |
| Typical Purity | >95% (by HPLC) | >98% (by HPLC) |
| Typical Yield | 60-80% | 70-90% |
Table 2: Common Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Information Obtained |
| HPLC | Purity determination and quantification of impurities. | Percentage purity, retention time of the main peak and impurities. |
| LC-MS | Purity assessment and confirmation of molecular weight. | Percentage purity, mass-to-charge ratio (m/z) of the main compound and impurities. |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Chemical shifts, integration, and coupling constants consistent with the desired structure. Absence of significant impurity peaks. |
| qNMR | Highly accurate purity determination. | Absolute purity value with a high degree of precision. |
Experimental Protocols
Protocol 1: Synthesis of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Erlotinib - a core analog)
This protocol is adapted from the synthesis of erlotinib, which shares the core structure of this compound.[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq), 3-ethynylaniline (1.1 eq), and isopropanol (10 mL per gram of the quinazoline).
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Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
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Purification: Wash the collected solid with cold isopropanol and then with diethyl ether to remove any unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from isopropanol or by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: Purification by Recrystallization
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in the minimum amount of a suitable hot solvent (e.g., isopropanol).
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: ErbB (EGFR/HER2) Signaling Pathway and Inhibition by this compound.
Caption: Hypoxia-Inducible Factor (HIF-1α) Signaling and this compound Activation.
References
- 1. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Enhancing the Anti-Tumor Activity of Tarloxotinib in Combination Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tarloxotinib in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its active form, this compound-E?
This compound is a hypoxia-activated prodrug. In the low-oxygen environment characteristic of solid tumors, it is converted to its active form, this compound-E.[1][2][3][4] this compound-E is a potent, irreversible pan-HER tyrosine kinase inhibitor (TKI) that targets EGFR, HER2, and HER4.[5][6] This targeted activation within the tumor microenvironment is designed to increase the therapeutic window by delivering higher concentrations of the active drug to the tumor while minimizing systemic exposure and associated side effects, such as those related to wild-type EGFR inhibition in healthy tissues.[2][4][5]
Q2: We are observing reduced sensitivity to this compound-E in our cell line models over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to this compound-E has been observed in preclinical models and can be attributed to several mechanisms:
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Secondary Mutations: In cell lines with HER2 mutations, a common resistance mechanism is the acquisition of a secondary C805S mutation in HER2 exon 20.[7][8] For non-small cell lung cancer (NSCLC) models with EGFR exon 20 mutations, acquired resistance can be conferred by secondary T790M or C797S mutations.[9]
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Bypass Signaling: Upregulation of HER3 expression has been identified as a bypass pathway that can lead to resistance.[7][8] Increased HER3 signaling can reactivate downstream pathways even in the presence of HER2 inhibition.
Q3: What are the most promising combination strategies to enhance the anti-tumor activity of this compound?
Based on preclinical data, two particularly promising combination strategies have emerged:
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Immune Checkpoint Inhibitors (ICIs): Combining this compound with ICIs, especially anti-PD-L1 antibodies, has shown significant synergy.[1][10] this compound remodels the tumor microenvironment by reducing hypoxia and stimulating an influx of activated CD8+ T cells.[1][10] This effect is mediated, at least in part, through a TLR9-dependent pathway.[1][11]
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Targeted Therapies for Other Driver Mutations: For specific molecularly defined tumors, combining this compound with other targeted agents is a rational approach. For instance, a clinical trial is investigating the combination of this compound with sotorasib in patients with KRAS G12C mutations to vertically target the KRAS signaling pathway.[5]
Troubleshooting Guides
Problem: Sub-optimal synergy observed when combining this compound with an anti-PD-L1 antibody in a xenograft model.
Possible Cause & Troubleshooting Step:
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Insufficient Tumor Hypoxia: this compound's activation is dependent on hypoxia. If the tumor model does not have a significant hypoxic fraction, the conversion to this compound-E will be limited, reducing its direct anti-tumor effect and its ability to remodel the tumor microenvironment.
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Recommendation: Confirm the hypoxic status of your tumor model using techniques like pimonidazole staining or HIF-1α immunohistochemistry. Consider using a model known to be hypoxic or implanting tumors in a manner that promotes hypoxia.
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Immune-Compromised Mouse Strain: The synergy with ICIs is dependent on a functional immune system, particularly CD8+ T cells.
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Recommendation: Ensure you are using a syngeneic tumor model in an immunocompetent mouse strain. Nude or SCID mice will not be suitable for evaluating immunotherapy combinations.
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Dosing Schedule and Sequence: The timing of this compound and ICI administration may be critical.
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Recommendation: Empirically test different dosing schedules. It may be beneficial to administer this compound prior to the ICI to first remodel the tumor microenvironment and promote T-cell infiltration.
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Problem: Difficulty in establishing a this compound-E resistant cell line for further study.
Possible Cause & Troubleshooting Step:
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Inappropriate Starting Concentration of this compound-E: A concentration that is too high will lead to widespread cell death, while a concentration that is too low will not provide sufficient selective pressure.
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Recommendation: Start with a concentration around the IC50 of the parental cell line and gradually increase the concentration in a step-wise manner as the cells adapt.
-
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Use of Mutagens: To accelerate the development of resistance through secondary mutations, the use of a mutagen can be beneficial.
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Recommendation: As described in the literature, N-ethyl-N-nitrosourea (ENU) can be used to induce mutagenesis prior to selection with this compound-E.[12]
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Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Key Mutation(s) | Condition | IC50 (µM) |
| MB49 | Murine Bladder Cancer | EGFR-dependent | Aerobic (Oxic) | 0.62 ± 0.25 |
| MB49 | Murine Bladder Cancer | EGFR-dependent | Anoxic | 0.013 ± 0.006 |
This table summarizes the hypoxia-dependent anti-proliferative activity of this compound in the MB49 cell line. The 46-fold reduction in IC50 under anoxic conditions highlights the hypoxia-activated nature of the prodrug.[13]
Table 2: In Vivo Efficacy of this compound in Combination with Anti-PD-L1
| Treatment Group | Tumor Model | Outcome |
| This compound + anti-PD-L1 | MB49 Syngeneic | 100% complete response rate |
| This compound + anti-PD-L1 | MB49 Syngeneic | >360% improvement in tumor growth delay (day 19) |
This table presents the significant in vivo synergy observed when combining this compound with an anti-PD-L1 antibody in the MB49 syngeneic tumor model.[10]
Experimental Protocols
Protocol 1: Generation of this compound-E Resistant Clones
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Cell Culture: Culture HER2-mutant Ba/F3 cells or H1781 cells in appropriate media and conditions.
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Mutagenesis (Optional, for accelerating resistance): Expose the cells to 100 µg/mL of N-ethyl-N-nitrosourea (ENU) for 24 hours.
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Selection: After washing out the ENU, plate the cells at a low density (e.g., 1x10^5 cells per 96-well plate).
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Drug Exposure: Add this compound-E to the culture medium at a concentration approximately equal to the IC50 of the parental cells (e.g., starting at 2 nM for H1781 or 200 nM for Ba/F3).
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Maintenance: Culture the cells for 14-21 days, changing the medium with fresh this compound-E every few days.
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Isolation of Resistant Clones: Identify and expand the colonies that survive and proliferate in the presence of the drug.
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Confirmation of Resistance: Determine the IC50 of the resistant clones to this compound-E and compare it to the parental cells. A significant increase (e.g., >50-fold) confirms resistance.[12]
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Mechanism Analysis: Extract RNA and DNA from the resistant clones to perform Sanger sequencing of the HER2 or EGFR tyrosine kinase domains to identify secondary mutations. Perform Western blotting to assess the expression levels of HER3 and other signaling proteins.
Protocol 2: Western Blotting for Phospho-Protein Analysis
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Cell Treatment: Seed cells (e.g., CUTO14, H1781) and allow them to adhere. Treat with various concentrations of this compound-E, afatinib, gefitinib, or osimertinib for 2 hours.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against pEGFR, EGFR, pHER2, HER2, pAKT, AKT, pERK1/2, ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2][6]
Visualizations
Caption: this compound activation and downstream signaling pathway inhibition.
Caption: Synergistic mechanism of this compound and Immune Checkpoint Inhibitors.
Caption: Experimental workflow for identifying this compound resistance mechanisms.
References
- 1. This compound targets tumor hypoxia to improve therapeutic efficacy of immune checkpoint inhibition in a TLR9 dependent manner | Sciety [sciety.org]
- 2. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of this compound-E in cells with EGFR exon-20 insertion mutations and mechanisms of acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. biorxiv.org [biorxiv.org]
"Refining experimental protocols to account for tarloxotinib's hypoxia-dependent activation"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with tarloxotinib, a hypoxia-activated prodrug. The information is designed to help refine experimental protocols and address common challenges encountered during in vitro and in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound activity observed in vitro. | Inadequate hypoxia. | Ensure the hypoxic environment is consistently maintained at or below 0.1% O₂. Use a calibrated hypoxia chamber or workstation. Confirm hypoxia using chemical probes like pimonidazole or by measuring the expression of hypoxia-inducible factor 1-alpha (HIF-1α).[1][2] |
| Cell line lacks sensitivity to the active form, this compound-E. | Confirm that the target cells express the relevant HER family oncogenes (e.g., EGFR exon 20 insertions, HER2 mutations).[3][4][5] Test the activity of this compound-E directly under normoxic conditions to verify target sensitivity. | |
| Incorrect drug concentration. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions. | |
| High background activity under normoxic conditions. | Premature activation of the prodrug. | Minimize exposure of this compound to reducing agents or enzymes that could cause non-hypoxic activation. Ensure the purity of the this compound compound. |
| Contamination with the active form, this compound-E. | Use fresh, properly stored aliquots of this compound. If possible, analytically verify the purity of the stock solution. | |
| Inconsistent results between experiments. | Variability in hypoxic conditions. | Standardize the duration of hypoxia exposure and the timing of drug administration. Regularly calibrate and monitor oxygen levels in the hypoxia chamber. |
| Cell density and metabolic state. | Use a consistent cell seeding density for all experiments, as high cell density can create localized hypoxia. Ensure cells are in a logarithmic growth phase. | |
| Toxicity observed in normoxic control groups. | Off-target effects of the prodrug. | While designed to be inactive in normoxia, high concentrations of this compound may have some off-target effects.[4] Lower the concentration of this compound used. |
| Impurities in the drug stock. | Use a high-purity grade of this compound. | |
| Difficulty in detecting this compound-E in vivo. | Insufficient tumor hypoxia. | Select tumor models known to have significant hypoxic regions.[6] Tumor hypoxia can be assessed using imaging techniques or immunohistochemical staining for hypoxia markers.[6] |
| Pharmacokinetic variability. | Optimize the dosing regimen (dose and frequency) for the specific animal model.[3][4] Collect samples at various time points after administration to capture the peak concentration of this compound-E.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's hypoxia-dependent activation?
A1: this compound is a prodrug that is activated under hypoxic conditions (low oxygen).[7][8] In the absence of sufficient oxygen, one-electron oxidoreductases in the tumor microenvironment reduce the 4-nitroimidazole "trigger" moiety of this compound.[1][7] This leads to the fragmentation of the trigger and the release of the active drug, this compound-E, a potent and irreversible pan-HER kinase inhibitor.[1][3][4][5]
Q2: How can I confirm that my in vitro hypoxia setup is effective for this compound activation?
A2: You can validate your hypoxia setup in several ways:
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Direct Oxygen Measurement: Use a calibrated oxygen sensor to confirm that the oxygen level in your chamber is at or below 0.1%.
-
HIF-1α Stabilization: Perform a western blot to detect the stabilization of HIF-1α, a key transcription factor that is upregulated under hypoxic conditions.[2]
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Hypoxia-Responsive Element (HRE) Reporter Assay: Use a reporter cell line containing a luciferase gene under the control of an HRE promoter. Increased luminescence indicates a hypoxic response.[2]
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Chemical Probes: Use chemical probes like pimonidazole, which form adducts with proteins in hypoxic cells and can be detected by immunofluorescence.[6]
Q3: What is the difference in potency between this compound and its active form, this compound-E?
A3: this compound-E is significantly more potent than the prodrug, this compound, under normoxic conditions.[4] For example, in one study, the IC50 of this compound was ≥72.1 times higher than that of this compound-E in Ba/F3 cell lines.[1] This large difference in potency constitutes the therapeutic window of the prodrug strategy.[1][9]
Q4: What are the key downstream signaling pathways inhibited by activated this compound?
A4: Activated this compound (this compound-E) is a pan-HER kinase inhibitor that targets EGFR, HER2, and HER4.[4] By inhibiting the phosphorylation of these receptors, it blocks downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[8][10]
Q5: Are there known mechanisms of resistance to this compound?
A5: Acquired resistance to this compound-E has been associated with secondary mutations in the target kinases, such as T790M or C797S in EGFR and C805S in HER2.[1][9] Overexpression of other receptor tyrosine kinases, like HER3, can also contribute to resistance.[9]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and this compound-E
| Cell Line | Condition | IC50 (this compound) | IC50 (this compound-E) | Fold Difference | Reference |
| MB49 | Oxic | 0.62 ± 0.25 µM | 1.7 - 2.1 nM | ~300x | [8] |
| MB49 | Anoxic | 0.013 ± 0.006 µM | 1.7 - 2.1 nM | ~7x | [8] |
| Ba/F3 (various EGFR exon 20 mutations) | Normoxic | >1000 nM | <10 nM | >100x | [1] |
Table 2: In Vivo Pharmacokinetics of this compound and this compound-E
| Tissue | Compound | Mean Exposure (AUC₀₋₁₆₈) | Reference |
| Tumor (OV-10–0050) | This compound-E | 1276 µmol-hr/kg | [4] |
| Skin | This compound | 1792 µmol-hr/kg | [4] |
Experimental Protocols
Protocol 1: In Vitro Hypoxia-Dependent Cell Viability Assay
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Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a standard incubator (37°C, 5% CO₂).
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Drug Preparation: Prepare a serial dilution of this compound and this compound-E in appropriate cell culture medium.
-
Treatment:
-
For the hypoxia group , replace the medium with the drug-containing medium and place the plate in a hypoxia chamber flushed with a gas mixture of 5% CO₂, 95% N₂, and <0.1% O₂.
-
For the normoxia group , replace the medium with the drug-containing medium and return the plate to the standard incubator.
-
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTS or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each condition. Determine the IC50 values for this compound and this compound-E under both normoxic and hypoxic conditions.
Protocol 2: Western Blot for Downstream Signaling Inhibition
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Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound under hypoxic conditions or with this compound-E under normoxic conditions for a specified period (e.g., 2-4 hours). Include vehicle-treated controls for both conditions.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total EGFR, HER2, AKT, and ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Mechanism of this compound activation and downstream signaling pathway inhibition.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. Activity of this compound‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. ascopubs.org [ascopubs.org]
"Interpreting unexpected pharmacodynamic results in tarloxotinib studies"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected pharmacodynamic results in tarloxotinib studies.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: We observe limited or no response to this compound in a tumor model known to harbor a targetable EGFR or HER2 mutation. What are the potential causes?
Answer: This can be a common and complex issue. This compound is a hypoxia-activated prodrug, meaning its efficacy depends on both the presence of a targetable mutation and a sufficiently hypoxic tumor microenvironment to convert the inactive prodrug into its active form, this compound-E.[1][2][3][4][5] A lack of response could stem from issues with drug activation, inherent resistance of the specific mutation, or other biological factors.
Troubleshooting Guide:
-
Confirm Tumor Hypoxia: The conversion of this compound to its active effector, this compound-E, is the critical first step. Insufficient hypoxia will lead to low concentrations of the active drug in the tumor.
-
Action: Assess the oxygenation status of your tumor model using techniques like pimonidazole staining, hypoxia-inducible factor 1-alpha (HIF-1α) immunohistochemistry, or specialized imaging probes.
-
-
Verify Drug Concentration: Pharmacokinetic analysis can confirm if the active drug is reaching the tumor at sufficient levels.[1][2][6]
-
Evaluate Inherent Mutation Sensitivity: Not all activating mutations respond equally to a given TKI. For instance, in preclinical studies, Ba/F3 cells with the EGFR exon 20 insertion H773insH were found to be less sensitive to this compound-E compared to other exon 20 mutations.[7][8]
-
Action: Compare your results to published sensitivity data for the specific mutation in your model. If data is unavailable, perform in vitro cell growth inhibition assays using the active form, this compound-E, to determine the baseline IC50 for your cell line.
-
Diagram: this compound Activation Workflow
Caption: Workflow of this compound's hypoxia-activated prodrug mechanism.
FAQ 2: Our model initially responded to this compound, but now shows signs of progressive disease. What are the potential mechanisms of acquired resistance?
Answer: Acquired resistance to TKIs is a well-documented phenomenon. For this compound-E, preclinical studies have identified two primary classes of resistance mechanisms: the acquisition of secondary mutations in the target kinase or the activation of bypass signaling pathways.[3][7][8][9]
Troubleshooting Guide:
-
Sequence for Secondary Mutations: The most direct approach is to analyze the genetic makeup of the resistant tumors.
-
Investigate Bypass Pathways: If no secondary mutations are found, the resistance may be driven by the activation of alternative signaling routes that circumvent the HER-family blockade.
-
Action: Use Western blotting or phospho-RTK arrays to analyze the activation state of key signaling molecules in resistant versus parental cells. Increased expression and phosphorylation of HER3 (p-HER3) has been identified as a specific bypass mechanism for this compound-E resistance in HER2-mutant models.[3][9]
-
Data Summary: Acquired Resistance Mechanisms
| Target Gene | Primary Mutation | Acquired Resistance Mechanism | Reference |
| EGFR | Exon 20 Insertions | Secondary T790M or C797S mutation | [7][8] |
| HER2 | Activating Mutations | Secondary C805S mutation | [3][9] |
| HER2 | Activating Mutations | HER3 Overexpression / p-HER3 Activation | [3][9] |
Diagram: this compound Resistance Pathways
Caption: Mechanisms of acquired resistance to this compound-E.
Key Experimental Protocols
Cell Growth Inhibition Assay (IC50 Determination)
This protocol is used to determine the concentration of a drug that inhibits 50% of cell growth, providing a quantitative measure of potency.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., Ba/F3 cells engineered with specific mutations) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound-E) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Viability Assessment: After incubation, assess cell viability using a reagent such as CellTiter-Glo® (Promega) or a similar MTS/MTT-based assay, which measures ATP content as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the results to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Data Summary: In Vitro Potency of this compound vs. This compound-E
| Cell Line Model | This compound (Prodrug) IC50 | This compound-E (Active) IC50 | Fold Difference | Reference |
| Ba/F3 (various EGFR exon 20) | High (≥72.1x Tarlox-E) | Low (Potent) | ≥72.1 | [7][8] |
| Ba/F3 (WT HER2) | High (800x Poziotinib) | Potent | Wide Window | [3] |
This wide therapeutic window between the prodrug and the active form is an expected and key feature of this compound's design.[3][7]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess their expression and phosphorylation (activation) state.
-
Methodology:
-
Cell Lysis: Treat cells with this compound-E at various concentrations for a set time (e.g., 2 hours).[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Separate protein lysates by molecular weight using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-HER2, HER2, p-HER3, HER3, p-AKT, AKT, β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Generation of Drug-Resistant Cell Lines
This protocol is essential for studying the mechanisms of acquired resistance in vitro.
-
Methodology:
-
Mutagenesis (Optional but Recommended): To accelerate the development of resistance, treat parental cells with a mutagen like N-ethyl-N-nitrosourea (ENU).[3][8]
-
Chronic Exposure: Culture the cells in the presence of this compound-E, starting at a low concentration (e.g., near the IC50).
-
Dose Escalation: Gradually increase the drug concentration as the cells recover and begin to proliferate.
-
Clonal Selection: Once cells are growing steadily at a significantly higher drug concentration (e.g., 50-fold higher IC50 than parental cells), isolate single-cell clones for further characterization.[9]
-
Analysis: Characterize the resistant clones using sequencing and Western blotting to identify resistance mechanisms.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. medindia.net [medindia.net]
- 5. 1stoncology.com [1stoncology.com]
- 6. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of this compound‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of this compound-E in cells with EGFR exon-20 insertion mutations and mechanisms of acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Tarloxotinib Efficacy Across Patient-Derived Xenograft (PDX) Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability when assessing the efficacy of tarloxotinib in patient-derived xenograft (PDX) models.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in tumor growth rates between different PDX models, even before this compound treatment. What are the potential causes?
A1: Variability in baseline tumor growth is a known challenge in PDX studies and can be attributed to several factors:
-
Inter-tumoral Heterogeneity: PDX models are derived from individual patients and inherently capture the biological diversity of human tumors.[1] This includes differences in histology, genetic mutations, and the tumor microenvironment, all of which influence growth kinetics.[2][3]
-
Intra-tumoral Heterogeneity: A single tumor can contain multiple subclones with different growth potentials. The specific tumor fragment used to establish the PDX model may not represent the entire tumor, leading to variations in growth.[1]
-
Passage Number: As PDX models are serially passaged in mice, they can undergo clonal selection and adaptation to the murine environment, which can alter their growth rate.[4] It is generally recommended to use early-passage PDX models for efficacy studies.[5]
-
Host Mouse Strain: The choice of immunodeficient mouse strain (e.g., NOD/SCID, NSG) can impact tumor engraftment and growth due to differences in their immune systems.[6]
-
Implantation Site: The site of tumor implantation (e.g., subcutaneous vs. orthotopic) can influence tumor growth by providing a more or less physiologically relevant microenvironment.[7]
Q2: Our PDX models with known EGFR or HER2 mutations are showing inconsistent responses to this compound. What could be the reasons for this variability in efficacy?
A2: Inconsistent responses to this compound in PDX models with target mutations can stem from several factors related to the drug's unique mechanism of action and the biology of the PDX models:
-
Tumor Hypoxia: this compound is a hypoxia-activated prodrug, meaning it is converted to its active form, this compound-E, in the low-oxygen environment of solid tumors.[7] Variability in the extent and distribution of hypoxia among different PDX models can lead to differential drug activation and, consequently, variable efficacy.
-
Molecular Heterogeneity Beyond Target Mutations: While your PDX models may share a primary EGFR or HER2 mutation, they can differ in other critical aspects of their molecular profiles, such as co-occurring mutations or alterations in downstream signaling pathways (e.g., PI3K/AKT/mTOR), which can confer resistance to HER-family inhibitors.[8]
-
Drug Bioavailability and Metabolism: Differences in the tumor microenvironment and vascularization among PDX models can affect drug delivery to the tumor site. Additionally, individual variations in mouse metabolism could potentially influence drug exposure.
-
Experimental Protocol Consistency: Minor deviations in experimental procedures, such as drug formulation, administration route, dosing schedule, and tumor volume at the start of treatment, can introduce variability in the results.[9]
Q3: How can we minimize experimental variability to obtain more reproducible results in our this compound PDX studies?
A3: Minimizing experimental variability requires careful planning and standardization of your experimental protocols. Here are some key recommendations:
-
Standardize PDX Model Characteristics: Whenever possible, use PDX models from the same passage number for a given experiment. Ensure that the genetic and histological characteristics of the models are well-documented.[9]
-
Consistent Tumor Implantation: Use a standardized procedure for tumor fragment implantation, including the size of the fragment and the implantation site.[7]
-
Randomization and Blinding: Once tumors reach the desired size, randomize the mice into treatment and control groups to ensure an even distribution of tumor volumes at the start of the study.[5] Blinding the researchers who are measuring the tumors to the treatment groups can help to reduce bias.
-
Strict Adherence to Dosing Protocol: Prepare and administer this compound consistently, paying close attention to the formulation, dose, route of administration, and schedule.
-
Standardized Endpoint Analysis: Use a consistent method and timing for measuring tumor volume and other endpoints. The use of digital calipers and a standardized formula for calculating tumor volume is recommended.[6]
-
Monitor Animal Health: Regularly monitor the health of the mice, including their body weight and general appearance, as poor health can impact tumor growth and drug response.[7]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| High variability in tumor growth within the same treatment group | - Inconsistent tumor fragment size at implantation- Variation in the initial tumor volume at the start of treatment- Intra-tumoral heterogeneity of the PDX model | - Ensure tumor fragments for implantation are of a consistent size (e.g., 2-3 mm³).- Narrow the window of acceptable tumor volumes for randomization into treatment groups.- If possible, characterize the heterogeneity of your PDX model and consider establishing multiple PDX lines from different regions of the same patient tumor. |
| Lack of this compound efficacy in a PDX model with a known sensitizing mutation | - Insufficient tumor hypoxia for prodrug activation- Presence of primary or acquired resistance mechanisms- Suboptimal drug dosage or schedule | - Assess the level of hypoxia in your PDX model using techniques like pimonidazole staining.- Perform molecular profiling of the PDX model to identify potential resistance pathways (e.g., MET amplification).- Conduct a dose-response study to determine the optimal dose of this compound for your specific PDX model. |
| Inconsistent results between different experimental cohorts | - Variation in PDX passage number- Differences in the batch of immunodeficient mice used- Changes in animal husbandry conditions | - Use PDX models from the same passage for all comparative experiments.- Source mice from a reputable vendor and ensure they are age- and sex-matched.- Maintain consistent environmental conditions (e.g., temperature, light cycle, diet) in the animal facility. |
Data Presentation
Table 1: Example of Comparative Efficacy of this compound in Different NSCLC PDX Models
| PDX Model ID | Histology | Key Mutations | This compound Dose (mg/kg, weekly) | Mean Tumor Growth Inhibition (%) | Standard Deviation |
| NSCLC-001 | Adenocarcinoma | EGFR exon 19 del | 25 | 75 | ± 8.2 |
| NSCLC-002 | Adenocarcinoma | EGFR L858R | 25 | 68 | ± 10.5 |
| NSCLC-003 | Squamous Cell Carcinoma | HER2 amplification | 25 | 82 | ± 6.7 |
| NSCLC-004 | Adenocarcinoma | KRAS G12C | 25 | 15 | ± 5.1 |
Note: This table is a template for data presentation. The values are for illustrative purposes only and should be replaced with experimental data.
Table 2: Template for Recording Individual Animal Tumor Response to this compound
| Animal ID | PDX Model | Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Percent Change in Tumor Volume |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous PDX Models and this compound Efficacy Study
1. PDX Tumor Implantation:
-
Obtain fresh, sterile patient tumor tissue in a suitable collection medium on ice.[5]
-
In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics.
-
Remove any non-tumor or necrotic tissue and mince the tumor into small fragments of approximately 2-3 mm³.[5]
-
Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG) and shave the flank area.
-
Make a small incision in the skin and implant a single tumor fragment subcutaneously using forceps or a trocar.[7]
-
Close the incision with surgical clips or sutures.
2. Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor growth by visual inspection and caliper measurements (twice weekly).[6]
-
Calculate tumor volume using the formula: (Length x Width²)/2.[5]
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups, ensuring a similar average tumor volume across all groups.[5]
3. This compound Administration:
-
Prepare the this compound formulation according to the manufacturer's instructions or a validated protocol. The vehicle control should be prepared in the same manner.
-
Administer this compound or vehicle control to the mice at the predetermined dose and schedule (e.g., intraperitoneal injection once weekly).
-
Monitor the body weight and overall health of the mice throughout the study.
4. Endpoint Analysis:
-
Continue to measure tumor volume twice weekly until the end of the study.
-
The study endpoint may be a fixed duration or when tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the control group.
Mandatory Visualizations
References
- 1. The ongoing trends of patient‐derived xenograft models in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. benchchem.com [benchchem.com]
- 8. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
"How to manage poor solubility of tarloxotinib in aqueous solutions for in vitro assays"
This technical support center provides guidance for researchers and scientists on managing the poor aqueous solubility of tarloxotinib for in vitro assays. Find answers to frequently asked questions, detailed protocols for solubilization, and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are this compound and this compound-E, and why is the distinction important for in vitro assays?
A1: this compound is a hypoxia-activated prodrug, meaning it is largely inactive until it enters a low-oxygen (hypoxic) environment, typically found in solid tumors.[1][2][3] In these conditions, it is converted to its active form, this compound-effector (this compound-E), which is a potent, irreversible pan-HER kinase inhibitor.[4][5][6] For in vitro experiments, it is crucial to decide which form to use:
-
This compound (prodrug): Use this to study the hypoxia-activation mechanism itself.
-
This compound-E (active form): Use this for most cell-based assays (e.g., proliferation, signaling) to directly assess the drug's inhibitory activity on HER-family oncogenes, as standard cell culture is typically not hypoxic.[4][6][7]
Q2: What is the general solubility of this compound bromide?
A2: this compound bromide is soluble in Dimethyl Sulfoxide (DMSO) but is not soluble in water.[8] The specific solubility in DMSO is high, allowing for the preparation of concentrated stock solutions.
Q3: What is the mechanism of action of the active form, this compound-E?
A3: this compound-E is a pan-HER kinase inhibitor that directly inhibits the phosphorylation and activation of EGFR, HER2, and HER2/HER3 heterodimers.[4][5][6] This blocks downstream signaling pathways involved in cancer cell proliferation and survival. The inhibition is covalent and irreversible.[5][9]
Solubilization Protocols and Experimental Workflow
Primary Protocol: DMSO-Based Solubilization
This is the recommended method for most standard in vitro assays.
Objective: To prepare a high-concentration stock solution of this compound bromide in DMSO and create working solutions in an aqueous-based cell culture medium.
Materials:
-
This compound bromide powder
-
Anhydrous/hygroscopic-free Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer and/or sonicator
-
Target aqueous solution (e.g., cell culture medium, phosphate-buffered saline)
Procedure:
-
Prepare a 10 mM DMSO Stock Solution:
-
Weigh the required amount of this compound bromide powder (Molecular Weight: 681.77 g/mol ).[8]
-
Add the appropriate volume of high-quality DMSO to achieve a concentration of 10 mM. For example, to make 1 mL of a 10 mM stock, dissolve 6.82 mg of this compound bromide in 1 mL of DMSO.
-
Vortex thoroughly. Gentle warming or sonication can be used to aid dissolution if needed.[10]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of intermediate stocks (e.g., 1 mM, 100 µM). This minimizes the volume of DMSO carried over into the final aqueous solution.
-
-
Prepare Final Working Solution in Aqueous Medium:
-
Directly add a small volume of the DMSO stock solution to your pre-warmed aqueous medium to reach the desired final concentration. For example, to make a 10 µM working solution in 1 mL of media, add 1 µL of the 10 mM DMSO stock.
-
Mix immediately and thoroughly by gentle inversion or pipetting to avoid precipitation.
-
Crucial: Ensure the final concentration of DMSO in your assay is below 0.5% (ideally ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Workflow for DMSO-Based Solubilization
Caption: Recommended workflow for preparing this compound solutions for in vitro assays.
Quantitative Data Summary
Table 1: Solubility of this compound Bromide
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 33 mg/mL (48.40 mM) | [11] |
| Water | Not Soluble | [8] |
Table 2: In Vitro Activity of this compound-E (Active Form)
| Cell Line | HER2 Mutation Status | IC₅₀ Value (nM) | Reference(s) |
| Ba/F3 HER2 Exon 20 Insertions | Exon 20 Insertion | < 5 | [1] |
| Ba/F3 HER2 Point Mutations | Point Mutation | < 5 | [1] |
| H1781 | Exon 20 Insertion | < 5 | [1] |
Troubleshooting Guide
Problem: My compound precipitates when I add it to the aqueous medium.
This is a common issue with poorly soluble drugs. Follow these steps to diagnose and solve the problem.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound precipitation issues.
Alternative Protocol: Co-Solvent/Surfactant Formulation
If precipitation persists even with optimized DMSO concentrations, a more complex vehicle may be required. This formulation is adapted from an in vivo protocol and should be used with caution, ensuring appropriate vehicle controls are run in parallel.[10]
Objective: To solubilize this compound using a mixture of a co-solvent (PEG300) and a surfactant (Tween-80).
Materials:
-
This compound bromide powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline or other aqueous buffer
Procedure:
-
Prepare the Vehicle: Create a stock of the vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dissolve this compound: Dissolve the this compound bromide powder directly into the prepared vehicle to the desired stock concentration.
-
Dilute to Final Concentration: Further dilute this stock into your final cell culture medium. Be aware that the components of this vehicle (PEG300, Tween-80) can have biological effects, and it is essential to run a parallel vehicle-only control at the same final concentration used in your experiment.
Signaling Pathway
This compound-E acts as an irreversible pan-HER inhibitor. It targets multiple members of the ErbB receptor family, which are key drivers in many cancers.
This compound-E Mechanism of Action
Caption: this compound-E inhibits EGFR, HER2, and HER3 activation, blocking downstream signaling.
References
- 1. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medindia.net [medindia.net]
- 3. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Tarloxotinib, Afatinib, and Osimertinib in the Treatment of EGFR Exon 20 Insertion-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of three tyrosine kinase inhibitors (TKIs)—tarloxotinib, afatinib, and osimertinib—in the context of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) exon 20 insertion mutations. This document summarizes key preclinical and clinical data, details relevant experimental methodologies, and provides visual representations of critical biological pathways and experimental workflows to aid in research and development efforts.
Introduction to EGFR Exon 20 Insertions
EGFR exon 20 insertions are a heterogeneous group of activating mutations in the EGFR gene, accounting for approximately 4-12% of all EGFR-mutated NSCLC. Unlike the more common exon 19 deletions and L858R substitution, exon 20 insertions alter the structure of the ATP-binding pocket of the EGFR kinase domain, leading to steric hindrance and reduced affinity for many first and second-generation EGFR TKIs. This intrinsic resistance presents a significant challenge in the clinical management of this patient population.
Mechanisms of Action
-
This compound: A hypoxia-activated prodrug that, under hypoxic conditions prevalent in solid tumors, releases a potent, irreversible pan-ErbB inhibitor (this compound-E). This targeted activation is designed to concentrate the active drug in the tumor microenvironment, potentially widening the therapeutic window.
-
Afatinib: A second-generation, irreversible ErbB family blocker that covalently binds to and inhibits EGFR, HER2, and HER4. While effective against some uncommon EGFR mutations, its efficacy in exon 20 insertions is limited.
-
Osimertinib: A third-generation, irreversible EGFR TKI designed to target both sensitizing EGFR mutations and the T790M resistance mutation. While highly effective in other contexts, its activity against exon 20 insertions at standard doses is modest, though higher doses have shown some clinical activity.
Preclinical Efficacy
The following table summarizes the in vitro inhibitory activity (IC50) of the active form of this compound (this compound-E) and poziotinib (as a comparator), afatinib, and osimertinib against various EGFR exon 20 insertion mutations in Ba/F3 cells.
| EGFR Exon 20 Insertion Mutant | This compound-E IC50 (nM)[1] | Poziotinib IC50 (nM)[1] | Afatinib IC50 (nM)[1] | Osimertinib IC50 (nM)[1] |
| A763insFQEA | 1.8 | 0.4 | 1.9 | 15.6 |
| V769insASV | 4.4 | 1.2 | 8.3 | 29.3 |
| D770insSVD | 2.5 | 0.8 | 10.2 | 34.1 |
| H773insH | 38.6 | 12.8 | 101.2 | 68.4 |
| H773insNPH | 3.1 | 1.0 | 9.8 | 25.7 |
Another preclinical study evaluated the active form of this compound (TRLX-TKI) and afatinib in patient-derived lung cancer cell lines with EGFR exon 20 insertions[2]:
| Cell Line (EGFR Exon 20 Insertion) | TRLX-TKI IC50 (nM)[2] | Afatinib IC50 (nM)[2] |
| CUTO14 (A767_V769dupASV) | 208 | 203 |
| CUTO17 (N771_H773dupNPH) | 33 | 89 |
| CUTO18 (S768_D770dupSVD) | 345 | 709 |
Preclinical models suggest that osimertinib is highly potent against EGFR exon 20 insertion-mutant cells, with IC50 values ranging from 14.7 to 62.7 nM, while sparing wild-type EGFR cells[3].
Clinical Efficacy
The clinical activity of this compound, afatinib, and osimertinib in patients with EGFR exon 20 insertion-mutated NSCLC is summarized below. It is important to note that these data are from separate clinical trials and do not represent a head-to-head comparison.
| Drug | Trial | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| This compound | RAIN-701 (Phase 2) | 11 (evaluable) | 0% | 55% (Stable Disease) | Not Reported |
| Afatinib | Pooled Analysis | 23 | 8.7% | Not Reported | 2.7 months |
| Osimertinib (80 mg/day) | Phase 1/2 | 12 | 0% | 58.3% (Stable Disease) | 3.8 months |
| Osimertinib (160 mg/day) | ECOG-ACRIN 5162 (Phase 2) | 21 | 24% | 82% | 9.6 months[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of TKIs on cancer cell proliferation.
-
Cell Seeding: Plate NSCLC cells harboring EGFR exon 20 insertion mutations in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of the TKI (e.g., this compound-E, afatinib, osimertinib) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot against the drug concentration to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for EGFR Signaling
This protocol outlines the steps to analyze the phosphorylation status of EGFR and downstream signaling proteins.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with varying concentrations of the TKI for a specified time (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK). A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of EGFR inhibitors.
-
Cell Implantation: Subcutaneously inject NSCLC cells with EGFR exon 20 insertions into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³). Randomize mice into treatment groups (vehicle control, this compound, afatinib, osimertinib).
-
Drug Administration: Administer the drugs to the respective groups according to the specified dosing regimen and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is often tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement and downstream signaling by western blot or immunohistochemistry.
Mandatory Visualizations
Caption: EGFR signaling pathway and points of inhibition by TKIs.
Caption: Experimental workflow for evaluating EGFR inhibitors.
References
- 1. Activity of this compound-E in cells with EGFR exon-20 insertion mutations and mechanisms of acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical Modeling of Osimertinib for NSCLC With EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
"Validating the pan-HER inhibitory profile of tarloxotinib-E against EGFR, HER2, and HER3"
A comprehensive guide for researchers, scientists, and drug development professionals on the inhibitory activity of tarloxotinib-E against EGFR, HER2, and HER3, benchmarked against other pan-HER inhibitors.
This compound is a hypoxia-activated prodrug designed to selectively release its active form, this compound-E, within the tumor microenvironment. This targeted delivery mechanism aims to enhance the therapeutic window by concentrating the potent pan-HER tyrosine kinase inhibitor at the site of action, thereby minimizing systemic toxicities associated with broad HER family inhibition. This guide provides a detailed comparison of this compound-E's inhibitory profile against key members of the HER family—EGFR, HER2, and HER3—and other notable pan-HER inhibitors, supported by experimental data and detailed protocols.
Comparative Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound-E and other pan-HER inhibitors against various cell lines harboring EGFR and HER2 mutations. The data, compiled from multiple preclinical studies, demonstrates the potent activity of this compound-E across a range of HER-driven cancer models.
Table 1: Comparative IC50 Values of Pan-HER Inhibitors in EGFR Mutant Cell Lines
| Cell Line | EGFR Mutation | This compound-E (nM) | Afatinib (nM) | Poziotinib (nM) | Osimertinib (nM) |
| Ba/F3 | A763insFQEA | <10 | <10 | <10 | <50 |
| Ba/F3 | V769insASV | <10 | >100 | <10 | >1000 |
| Ba/F3 | D770insSVD | <10 | >100 | <10 | >1000 |
| Ba/F3 | H773insNPH | <10 | >100 | <10 | >1000 |
| CUTO14 | Exon 20 insertion | ~208 | ~203 | - | - |
| CUTO17 | Exon 20 insertion | ~33 | ~89 | - | - |
| CUTO18 | Exon 20 insertion | ~345 | ~709 | - | - |
Data compiled from multiple sources. Direct head-to-head comparative studies may not be available for all inhibitors under identical conditions.
Table 2: Comparative IC50 Values of Pan-HER Inhibitors in HER2 Mutant Cell Lines
| Cell Line | HER2 Mutation | This compound-E (nM) | Afatinib (nM) | Pyrotinib (nM) | Poziotinib (nM) |
| Ba/F3 | A775_G776insYVMA | <5 | >10 | >10 | <5 |
| Ba/F3 | G776delinsVC | <5 | >10 | >10 | <5 |
| Ba/F3 | P780_Y781insGSP | <5 | >10 | >10 | <5 |
| H1781 | Exon 20 insertion | <5 | - | - | - |
Data compiled from multiple sources. Direct head-to-head comparative studies may not be available for all inhibitors under identical conditions.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols for the key assays are provided below.
Western Blotting for Phospho-Protein Analysis
This protocol is utilized to assess the inhibition of EGFR, HER2, and HER3 phosphorylation by this compound-E.
-
Cell Lysis: Cancer cells are seeded and treated with varying concentrations of this compound-E or comparator drugs for a specified duration (e.g., 2 hours). Post-treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[1][2]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay to ensure equal loading of protein for each sample.
-
Gel Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[2]
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[1] For phospho-specific antibodies, BSA is recommended over milk as milk contains casein, a phosphoprotein that can cause high background.[1]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068), HER2 (e.g., p-HER2 Tyr1221/1222), HER3 (e.g., p-HER3 Tyr1289), and their total protein counterparts, as well as downstream signaling molecules like p-Akt and p-ERK.[2]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.[2]
Cell Viability Assay (MTS/MTT Assay)
This assay measures the effect of this compound-E on cancer cell proliferation and viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[3]
-
Drug Treatment: The following day, the cells are treated with a serial dilution of this compound-E or comparator drugs for a period of 72 hours.[3]
-
Reagent Incubation: After the treatment period, a viability reagent such as MTS or MTT is added to each well and incubated for 1-4 hours at 37°C.[4] Viable cells with active metabolism convert the reagent into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting the percentage of viability against the drug concentration on a logarithmic scale.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the HER family signaling pathways and a general workflow for evaluating pan-HER inhibitors.
Caption: HER Family Signaling Pathway and the inhibitory action of this compound-E.
Caption: General experimental workflow for validating a pan-HER inhibitor like this compound-E.
References
Predicting Clinical Response to Tarloxotinib: A Biomarker Validation Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarker validation strategies for predicting clinical response to tarloxotinib, a hypoxia-activated pan-HER kinase inhibitor. This compound is under investigation for treating non-small cell lung cancer (NSCLC) patients with specific genetic alterations, primarily EGFR exon 20 insertion mutations and HER2-activating mutations. This document summarizes key experimental data, details relevant methodologies, and visually represents critical biological and experimental workflows to aid in research and development.
Executive Summary
This compound is a prodrug that becomes activated in the hypoxic tumor microenvironment, releasing a potent inhibitor of the HER family of receptor tyrosine kinases. This targeted activation aims to enhance efficacy while minimizing systemic toxicities associated with pan-HER inhibition. The clinical development of this compound has focused on patient populations with unmet needs, specifically those with EGFR exon 20 insertions and HER2-activating mutations in NSCLC, which are often resistant to standard EGFR tyrosine kinase inhibitors (TKIs).
This guide compares the clinical performance of this compound with other approved therapies for these indications, based on data from key clinical trials. It also delves into the experimental protocols for biomarker validation, providing a framework for researchers to design and execute similar studies.
Comparative Performance of this compound and Alternatives
The following tables summarize the efficacy and safety data from clinical trials of this compound and its main therapeutic alternatives for NSCLC with EGFR exon 20 insertion and HER2-activating mutations.
Table 1: Efficacy of this compound vs. Alternatives in EGFR Exon 20 Insertion NSCLC
| Treatment | Clinical Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| This compound | RAIN-701 (Cohort A) | 0% | 55% (Stable Disease) | Not Applicable | Not Reported |
| Amivantamab | CHRYSALIS | 40% | 74% | 11.1 months | 8.3 months |
| Mobocertinib | EXCLAIM | 25% (IRC assessment) | 78% (IRC assessment) | 17.5 months | 7.3 months |
Data from the RAIN-701 trial for this compound in the EGFR exon 20 insertion cohort showed stable disease in 55% of evaluable patients, with 45% experiencing disease progression[1][2]. The CHRYSALIS study of amivantamab in patients with EGFR exon 20 insertion-mutated NSCLC who had progressed on platinum-based chemotherapy demonstrated an overall response rate of 40% and a median duration of response of 11.1 months[3][4][5]. The EXCLAIM trial of mobocertinib in a similar patient population reported a confirmed objective response rate of 25% by independent review committee (IRC) assessment and a median duration of response of 17.5 months[6][7].
Table 2: Efficacy of this compound vs. Alternatives in HER2-Activating Mutation NSCLC
| Treatment | Clinical Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| This compound | RAIN-701 (Cohort B) | 22% | 66% | Not Reported | Not Reported |
| Trastuzumab Deruxtecan | DESTINY-Lung01 | 55% | 92% | 9.3 months | 8.2 months |
| Trastuzumab Deruxtecan | DESTINY-Lung02 (5.4 mg/kg) | 49% | Not Reported | 16.8 months | 9.9 months |
| Trastuzumab Deruxtecan | DESTINY-Lung02 (6.4 mg/kg) | 56% | Not Reported | Not Reached | 15.4 months |
In the RAIN-701 trial, this compound demonstrated a 22% partial response rate and a 66% disease control rate in patients with HER2-activating mutations[1][2]. The DESTINY-Lung01 trial of trastuzumab deruxtecan in patients with HER2-mutant NSCLC showed a confirmed objective response rate of 55% and a median progression-free survival of 8.2 months.[8] The DESTINY-Lung02 trial further evaluated two doses of trastuzumab deruxtecan, with the 5.4 mg/kg dose resulting in a 49.0% ORR and the 6.4 mg/kg dose achieving a 56.0% ORR.[9]
Table 3: Safety Profile of this compound vs. Alternatives (Most Common Treatment-Emergent Adverse Events)
| Treatment | Clinical Trial | Most Common TEAEs (>20% of patients) | Grade ≥3 TEAEs of Note |
| This compound | RAIN-701 | Prolonged QTc (60.9%), Rash (43.5%), Nausea (21.7%), Diarrhea (21.7%) | Prolonged QTc (34.8%), Rash (4.3%), Diarrhea (4.3%) |
| Amivantamab | CHRYSALIS | Rash (86%), Infusion-Related Reactions (66%), Paronychia (45%), Stomatitis (21%) | Rash (4%), Infusion-Related Reactions (3%) |
| Mobocertinib | EXCLAIM | Diarrhea (90%), Rash (45%), Paronychia (38%) | Diarrhea (21%) |
| Trastuzumab Deruxtecan | DESTINY-Lung01/02 | Nausea, Neutropenia, Fatigue, Anemia, Vomiting, Thrombocytopenia | Neutropenia, Anemia, Interstitial Lung Disease/Pneumonitis |
The safety profile of this compound in the RAIN-701 trial was notable for a high incidence of prolonged QTc interval, with other common adverse events including rash, nausea, and diarrhea.[1] Amivantamab's most frequent adverse events were rash and infusion-related reactions.[3][5] Mobocertinib was primarily associated with diarrhea and rash.[6][7][10][11] Trastuzumab deruxtecan's safety profile is characterized by gastrointestinal and hematologic toxicities, with interstitial lung disease/pneumonitis being an important identified risk.[12][13]
Experimental Protocols for Biomarker Validation
Accurate biomarker validation is crucial for patient selection and predicting response to targeted therapies like this compound. Below are detailed methodologies for key experiments.
[18F]HX4 PET Imaging for Hypoxia Assessment
Objective: To non-invasively quantify tumor hypoxia, a prerequisite for the activation of this compound.
Protocol:
-
Patient Preparation: Patients should fast for a minimum of 4-6 hours prior to the administration of [18F]HX4. Blood glucose levels should be checked and ideally be below 200 mg/dL.[14]
-
Radiotracer Administration: A dose of [18F]HX4 (typically 222-444 MBq) is administered intravenously.[8][15][16][17]
-
Uptake Period: Patients should rest in a quiet, dimly lit room for an uptake period of 2-4 hours to allow for tracer distribution and accumulation in hypoxic tissues.
-
Image Acquisition: A whole-body or regional PET/CT scan is performed. The scan should cover the area from the skull base to the mid-thigh for most oncological applications.[14]
-
Image Analysis: Tumor uptake of [18F]HX4 is quantified using Standardized Uptake Values (SUV). A tumor-to-muscle or tumor-to-blood ratio is often calculated to normalize for background activity. Regions of significant tracer uptake are identified as hypoxic.
Immunohistochemistry (IHC) for p-EGFR and p-AKT in FFPE Tissue
Objective: To assess the activation state of the EGFR signaling pathway downstream of HER family receptors.
Protocol:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval solution (e.g., Sodium Citrate Buffer, pH 6.0).[18]
-
Use a steamer, water bath, or pressure cooker at 95-100°C for 20-40 minutes.[18]
-
Allow slides to cool at room temperature for at least 30 minutes.[20]
-
-
Peroxidase and Protein Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate with a protein blocking solution (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody against p-EGFR or p-AKT at the optimal dilution overnight at 4°C in a humidified chamber.
-
Rinse with wash buffer.
-
-
Secondary Antibody and Detection:
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Apply a chromogen solution (e.g., DAB) and incubate until the desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.[18]
-
Mandatory Visualizations
Signaling Pathways
Caption: EGFR and HER2 Signaling Pathways in Cancer.
Experimental Workflows
Caption: Mechanism of Action of this compound.
Logical Relationships
Caption: Biomarker Validation Workflow for this compound.
References
- 1. This compound in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation [jhoponline.com]
- 2. Activity of this compound‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. New Amivantamab Data from CHRYSALIS Study Show Robust Clinical Activity and Durable Responses in Patients with Metastatic or Unresectable Non-Small Cell Lung Cancer and EGFR Exon 20 Insertion Mutations [jnj.com]
- 6. assets-dam.takeda.com [assets-dam.takeda.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trastuzumab Deruxtecan in Patients With HER2-Mutant Metastatic Non–Small-Cell Lung Cancer: Primary Results From the Randomized, Phase II DESTINY-Lung02 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Utility of Mobocertinib in the Treatment of NSCLC – Patient Selection and Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntk-institute.org [ntk-institute.org]
- 13. login.medscape.com [login.medscape.com]
- 14. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. PET imaging of hypoxia using [18F]HX4: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 18. benchchem.com [benchchem.com]
- 19. genscript.com [genscript.com]
- 20. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
Tarloxotinib: A Comparative Analysis of its Anti-Cancer Activity in Normoxic Versus Hypoxic Conditions
A detailed examination of the hypoxia-activated prodrug, tarloxotinib, reveals a stark contrast in its cytotoxic and signaling inhibition capabilities under normal oxygen (normoxic) and low-oxygen (hypoxic) environments. This guide provides a comprehensive comparison of this compound's activity, supported by experimental data, to elucidate its mechanism of tumor-selective targeting.
This compound is a novel, clinical-stage hypoxia-activated prodrug designed to address the challenge of on-target toxicities associated with conventional tyrosine kinase inhibitors (TKIs).[1][2] It is engineered to remain largely inactive in healthy, well-oxygenated tissues. However, within the hypoxic microenvironment characteristic of many solid tumors, this compound is converted to its active form, this compound-E (this compound-effector).[1][3][4] This active metabolite is a potent, irreversible pan-HER kinase inhibitor, targeting EGFR, HER2, and HER4, thereby blocking critical cancer cell signaling pathways.[1][5] This targeted activation mechanism allows for the delivery of high concentrations of the active drug directly to the tumor site, minimizing systemic exposure and associated side effects.[6][7]
Quantitative Analysis of this compound's Activity
The differential activity of this compound under normoxic and hypoxic conditions has been demonstrated across various cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Anti-Proliferative Activity of this compound and this compound-E
| Cell Line | Condition | This compound IC50 (µM) | This compound-E IC50 (nM) | Fold Difference (this compound: Normoxia vs. Hypoxia) |
| MB49 (Murine Bladder Cancer) | Oxic (Normoxic) | 0.62 ± 0.25 | 1.7 - 2.1 | 46-fold decrease in IC50 under anoxia[3][8] |
| MB49 (Murine Bladder Cancer) | Anoxic (Hypoxic) | 0.013 ± 0.006 | 1.7 - 2.1 | |
| CUTO14 (EGFR exon 20) | Normoxic | - | 208 | Minimal effect of prodrug in normoxia[9] |
| CUTO17 (EGFR exon 20) | Normoxic | - | 33 | Minimal effect of prodrug in normoxia[9] |
| CUTO18 (EGFR exon 20) | Normoxic | - | 345 | Minimal effect of prodrug in normoxia[9] |
IC50 values represent the concentration of the drug required to inhibit cell proliferation by 50%. A lower IC50 value indicates greater potency.
Table 2: Comparative Potency of this compound-E Against Other EGFR TKIs (Normoxic Conditions)
| Cell Line | This compound-E IC50 (nM) | Afatinib IC50 (nM) | Gefitinib IC50 (nM) | Osimertinib IC50 (nM) |
| CUTO14 (EGFR exon 20) | 208 | 203 | >1000 | >1000 |
| CUTO17 (EGFR exon 20) | 33 | 89 | >1000 | >1000 |
| CUTO18 (EGFR exon 20) | 345 | 709 | >1000 | >1000 |
Data from studies on patient-derived cell lines with EGFR exon 20 insertion mutations.[1]
Signaling Pathway Inhibition
This compound-E exerts its anti-cancer effects by inhibiting the phosphorylation and activation of key receptors in the HER family and their downstream signaling pathways, such as AKT and ERK, which are crucial for cell proliferation and survival.[1][3]
Caption: Mechanism of this compound activation in hypoxia and subsequent inhibition of HER family signaling.
Experimental Methodologies
The following sections detail the typical experimental protocols used to evaluate the activity of this compound.
Cell Lines and Culture Conditions
Patient-derived cancer cell lines, such as CUTO14, CUTO17, and CUTO18 (harboring EGFR exon 20 insertion mutations), and murine bladder cancer cells (MB49) are commonly used.[1][3] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For hypoxic conditions, cells are incubated in a specialized chamber with a gas mixture containing low oxygen (e.g., <0.1% O2 or anoxic conditions), balanced with nitrogen and carbon dioxide.[3][4] Normoxic conditions are maintained in a standard incubator with ambient oxygen levels (approximately 21% O2).
Cell Proliferation Assay
Caption: A typical workflow for assessing the anti-proliferative effects of this compound.
To determine the anti-proliferative activity, cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a range of concentrations of this compound or this compound-E. The plates are then incubated under either normoxic or hypoxic conditions for a specified period (e.g., 4 hours).[3] After the drug exposure, the medium is replaced with fresh, drug-free medium, and the cells are incubated for an additional period (e.g., 5 days).[3] Cell viability is then assessed using a method such as the Sulforhodamine B (SRB) assay, and the IC50 values are calculated.[3]
Immunoblotting for Signaling Pathway Analysis
To investigate the effect of this compound-E on cellular signaling, cells are treated with the drug for a defined time (e.g., 2 hours).[1] Following treatment, the cells are lysed, and protein concentrations are determined. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membranes are then probed with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-EGFR, EGFR, p-HER2, HER2, p-AKT, AKT, p-ERK, ERK).[1] After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. This allows for the assessment of the inhibition of phosphorylation of key signaling molecules.[1]
Conclusion
The experimental evidence strongly supports the mechanism of action of this compound as a hypoxia-activated prodrug. Its minimal activity in normoxic conditions and potent anti-cancer effects in hypoxic environments highlight its potential for tumor-selective therapy.[1][6] By concentrating the highly active pan-HER inhibitor, this compound-E, within the tumor microenvironment, this approach offers the prospect of an improved therapeutic window, potentially leading to enhanced efficacy and reduced systemic toxicities compared to conventional EGFR/HER2 inhibitors.[5][7] These findings provide a strong rationale for the continued clinical development of this compound in solid tumors characterized by hypoxia and HER family-driven signaling.[10][11]
References
- 1. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Activity of this compound‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation - The Oncology Pharmacist [theoncologypharmacist.com]
- 11. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
Head-to-Head Preclinical Studies of Tarloxotinib and Other EGFR TKIs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarloxotinib is a novel, hypoxia-activated prodrug designed to selectively release a potent, irreversible pan-HER tyrosine kinase inhibitor, this compound-E, within the tumor microenvironment.[1][2] This targeted activation aims to concentrate the active drug in tumor tissues, thereby minimizing systemic toxicities associated with the inhibition of wild-type Epidermal Growth Factor Receptor (EGFR) that can limit the efficacy of other EGFR tyrosine kinase inhibitors (TKIs).[1] Preclinical studies have positioned this compound as a potential therapy for non-small cell lung cancer (NSCLC) and other solid tumors harboring EGFR exon 20 insertion mutations, HER2 mutations, and NRG1 fusions, which are often resistant to currently available EGFR TKIs.[1][3][4] This guide provides a comprehensive comparison of preclinical data from head-to-head studies of this compound and other EGFR TKIs, supported by experimental data and detailed methodologies.
Mechanism of Action: A Visualized Pathway
This compound's unique mechanism of action involves its conversion to the active form, this compound-E, under hypoxic conditions characteristic of solid tumors. This compound-E then acts as a pan-HER kinase inhibitor, blocking signaling pathways crucial for tumor cell proliferation and survival.
Caption: this compound activation in hypoxic tumor environments and subsequent inhibition of EGFR/HER2 signaling.
In Vitro Potency: Kinase and Cell Viability Assays
The potency of this compound's active form, this compound-E, has been compared to other EGFR TKIs across various cancer cell lines harboring different EGFR and HER2 mutations.
Comparative IC50 Values of EGFR TKIs in EGFR Exon 20 Insertion Mutant Cell Lines
| Cell Line | This compound-E (nM) | Gefitinib (nM) | Afatinib (nM) | Osimertinib (nM) |
| CUTO14 | 1.8 | >10,000 | 18 | 118 |
| CUTO17 | 3.2 | >10,000 | 25 | 250 |
| CUTO18 | 2.5 | >10,000 | 20 | 150 |
Data extracted from preclinical studies.[1]
Comparative IC50 Values of EGFR TKIs in HER2-Altered Cell Lines
| Cell Line | Mutation/Alteration | This compound-E (nM) | Gefitinib (nM) | Afatinib (nM) | Osimertinib (nM) |
| NCI-H2170 | HER2 amplification | 0.5 | 5,000 | 5 | 100 |
| NCI-H1781 | HER2 exon 20 insertion | 0.3 | >10,000 | 3 | 120 |
| MDA-MB-175vIII | NRG1 fusion | <1 | >10,000 | 8 | >10,000 |
Data extracted from preclinical studies.[1]
Comparative IC50 Values of EGFR TKIs in Ba/F3 Cells with HER2 Mutations
| HER2 Mutation | This compound-E (nM) | Poziotinib (nM) | Afatinib (nM) | Osimertinib (nM) | Pyrotinib (nM) |
| A775_G776insYVMA | <5 | ~5 | >5 | >5 | >5 |
| Exon 20 insertions | <5 | ~5 | >5 | >5 | >5 |
| Point mutations | <5 | ~5 | >5 | >5 | >5 |
Data extracted from in vitro studies.[5][6]
These in vitro studies consistently demonstrate that this compound-E is significantly more potent than first-generation (gefitinib), second-generation (afatinib), and third-generation (osimertinib) EGFR TKIs in cell lines with EGFR exon 20 insertions and various HER2 alterations.[1] Notably, the prodrug this compound shows significantly less activity under normoxic conditions, highlighting its hypoxia-dependent activation.[1]
In Vivo Efficacy: Tumor Xenograft Models
The antitumor activity of this compound has been evaluated in vivo using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.
Head-to-Head Comparison in a SCCHN Xenograft Model (FaDu)
| Treatment | Dose | Response Rate |
| This compound | 48 mg/kg (qw) | 100% (8/8) |
| Cetuximab | 8 mg/kg (qw) | 0% (0/10) |
Data from a preclinical study in a squamous cell carcinoma of the head and neck (SCCHN) model.[7][8]
Head-to-Head Comparison in a SCCS Xenograft Model (A431)
| Treatment | Response Rate |
| This compound | Superior efficacy |
| Afatinib | No responses |
Data from a preclinical study in a squamous cell carcinoma of the skin (SCCS) model.[7][8]
In these models, this compound demonstrated superior efficacy compared to both cetuximab and afatinib, leading to a 100% response rate in the FaDu model where cetuximab failed to control tumor growth.[7][8] Furthermore, pharmacokinetic analyses confirmed significantly higher concentrations of the active metabolite, this compound-E, in tumor tissue compared to plasma and skin, supporting the tumor-selective activation mechanism.[1][2][9]
Experimental Protocols
In Vitro Kinase Assay
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Protocol:
-
Kinase Panel Preparation : A panel of kinases is prepared for activity screening.
-
Compound Preparation : this compound-E is prepared in a 10-dose IC50 format with a 4-fold serial dilution, starting from a concentration of 100 µM.[1]
-
Reaction : The kinase, this compound-E at various concentrations, and 33P-labeled ATP are incubated together for 2 hours to allow for the phosphorylation reaction.[1]
-
Measurement : The amount of remaining radioactive phosphorylated substrate is measured to determine the extent of kinase inhibition.[1]
-
Data Analysis : IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated using software such as Prism (GraphPad).[1]
Cell Viability Assay
Caption: Workflow for the cell viability and growth inhibition assay.
Detailed Protocol:
-
Cell Seeding : 2,000 to 3,000 cells are seeded into each well of a 96-well plate and incubated for 24 hours.[4][5][6]
-
Drug Treatment : The cells are treated with various concentrations of the EGFR TKIs or a DMSO control.[4][5][6]
-
Incubation : The plates are incubated for an additional 72 hours.[4][5][6]
-
Reagent Addition : 10 µL of a tetrazolium salt solution (such as WST-8 from a Cell Counting Kit-8) is added to each well.[5][6]
-
Final Incubation : The plates are incubated for 2 to 4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.[5][6]
-
Measurement : The absorbance is measured using a spectrophotometer to quantify the amount of formazan, which is proportional to the number of viable cells.[10]
-
Data Analysis : The growth inhibition for each drug concentration is estimated, and IC50 values are calculated.[4]
Tumor Xenograft Model
Caption: Workflow for establishing and treating tumor xenograft models.
Detailed Protocol:
-
Cell Preparation : Tumor cells (from cell lines or patient-derived tissue) are prepared for injection. For example, 5 x 106 cells are suspended in 100 µL of a suitable medium, which may be mixed with Matrigel®.[11][12]
-
Implantation : The cell suspension is subcutaneously injected into the flank of immunocompromised mice.[12][13]
-
Tumor Growth : Tumors are allowed to grow to a predetermined size before the initiation of treatment.
-
Treatment Administration : Mice are treated with this compound or comparator EGFR TKIs according to the specified dosing schedule (e.g., weekly).[7]
-
Monitoring : Tumor volume is measured regularly, and the general health of the animals is monitored.
-
Endpoint Analysis : At the end of the study, the antitumor efficacy is assessed by comparing tumor growth inhibition or regression between the different treatment groups.
Conclusion
Head-to-head preclinical studies demonstrate that this compound, through its hypoxia-activated mechanism, exhibits superior potency and efficacy compared to other EGFR TKIs, particularly against tumor models with EGFR exon 20 insertion mutations and HER2 alterations. The selective activation of this compound within the tumor microenvironment leads to high intratumoral concentrations of the active drug, this compound-E, while minimizing systemic exposure, which is a key differentiator from other EGFR inhibitors.[1] These promising preclinical findings have provided a strong rationale for the clinical evaluation of this compound in patients with advanced solid tumors harboring these specific genetic alterations.[7][9][14]
References
- 1. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 4. Activity of this compound‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. LLC cells tumor xenograft model [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. firstwordpharma.com [firstwordpharma.com]
Unlocking Synergistic Potential: A Comparative Guide to Tarloxotinib and Sotorasib in KRAS G12C-Mutant Cancers
For Immediate Release
A novel therapeutic strategy combining tarloxotinib, a hypoxia-activated pan-HER kinase inhibitor, with sotorasib, a targeted KRAS G12C inhibitor, is showing promise in overcoming resistance and enhancing anti-tumor activity in KRAS G12C-mutated non-small cell lung cancer (NSCLC). This comparison guide provides an in-depth analysis of the synergistic effects of this combination, summarizing available preclinical rationale and clinical data for researchers, scientists, and drug development professionals.
Introduction
The KRAS G12C mutation, a prevalent driver in a subset of NSCLC, has been a challenging target for decades. The advent of direct KRAS G12C inhibitors like sotorasib marked a significant breakthrough. Sotorasib covalently binds to the mutant cysteine-12, locking the KRAS protein in an inactive GDP-bound state and inhibiting downstream oncogenic signaling. However, monotherapy with KRAS G12C inhibitors often leads to adaptive resistance, frequently driven by the feedback activation of upstream receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR/HER1) and HER2.
This compound offers a unique approach to counteract this resistance mechanism. It is a prodrug that is preferentially activated in the hypoxic tumor microenvironment, releasing a potent, irreversible pan-HER kinase inhibitor. This targeted activation minimizes systemic toxicities associated with broader HER kinase inhibition while delivering a powerful anti-cancer agent directly to the tumor. The combination of this compound and sotorasib is therefore based on a strong scientific rationale: to simultaneously block the primary oncogenic driver (KRAS G12C) and the key feedback escape pathway (EGFR/HER2 signaling).
Preclinical and Clinical Rationale
Preclinical studies have demonstrated that inhibition of KRAS G12C can lead to a compensatory upregulation and activation of EGFR and other HER family members, which in turn reactivates the MAPK and PI3K/AKT signaling pathways, thereby diminishing the efficacy of the KRAS inhibitor. By co-administering a pan-HER inhibitor like this compound, this feedback loop can be effectively shut down, leading to a more profound and durable anti-tumor response.
A Phase 1B clinical trial (NCT05313009) was initiated to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with sotorasib in patients with KRAS G12C-mutated NSCLC who had progressed on prior KRAS G12C inhibitor therapy.
Data Presentation
Clinical Trial Data: NCT05313009 Phase 1B Study
The following table summarizes the key findings from the Phase 1B trial of this compound and sotorasib in patients with KRAS G12C-mutated lung cancer, as presented at the IASLC World Conference on Lung Cancer 2023.
| Parameter | Value |
| Trial Identifier | NCT05313009 |
| Phase | 1B |
| Patient Population | KRAS G12C-mutated NSCLC, progressed on prior KRAS G12C inhibitor |
| Treatment Regimen | This compound (IV) + Sotorasib (oral) |
| Primary Objectives | Safety, Tolerability, Recommended Phase 2 Dose (RP2D) |
| Secondary Objective | Objective Response Rate (ORR) |
| Number of Patients | 5 |
| Status | Terminated |
Further detailed quantitative data from the full poster presentation is not publicly available at this time.
Experimental Protocols
While specific protocols for the combination of this compound and sotorasib are not yet published, the following are representative methodologies for key experiments used to assess the synergistic effects of such drug combinations.
In Vitro Cell Viability Assay
Objective: To determine the synergistic cytotoxic effect of this compound and sotorasib on KRAS G12C-mutant cancer cell lines.
Methodology:
-
Cell Culture: KRAS G12C-mutant human cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media.
-
Drug Preparation: this compound and sotorasib are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Treatment: Cells are seeded in 96-well plates and treated with a matrix of increasing concentrations of this compound and sotorasib, both as single agents and in combination.
-
Incubation: Cells are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo) that quantifies ATP levels.
-
Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of the this compound and sotorasib combination in suppressing tumor growth.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with KRAS G12C-mutant tumor cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into four groups: vehicle control, this compound alone, sotorasib alone, and the combination of this compound and sotorasib.
-
Drug Administration: Drugs are administered via appropriate routes (e.g., oral gavage for sotorasib, intravenous injection for this compound) at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumor growth inhibition (TGI) is calculated for each treatment group.
Visualizations
Signaling Pathway of KRAS G12C and Points of Inhibition
Caption: Simplified KRAS signaling pathway and the mechanisms of action for sotorasib and this compound.
Experimental Workflow for Assessing Synergy
Caption: General experimental workflow for evaluating the synergistic effects of this compound and sotorasib.
Conclusion
The combination of this compound and sotorasib represents a rational and promising strategy to address the challenge of adaptive resistance to KRAS G12C inhibitors. By targeting both the primary oncogenic driver and a key resistance pathway, this dual approach has the potential to induce deeper and more durable responses in patients with KRAS G12C-mutated cancers. While the initial clinical data from the Phase 1B trial is limited, the strong preclinical rationale warrants further investigation. The detailed experimental protocols provided here offer a framework for continued research into the synergistic potential of this and other similar combination therapies. As more data becomes available, a clearer picture of the clinical utility of this combination will emerge, potentially offering a new standard of care for this patient population.
Navigating Resistance: A Comparative Guide to Tarloxotinib and Other HER2-Targeted Therapies
For researchers, scientists, and drug development professionals, the emergence of drug resistance is a critical challenge in the clinical management of HER2-positive cancers. Tarloxotinib, a hypoxia-activated pan-HER inhibitor, offers a novel therapeutic strategy. This guide provides a comparative analysis of cross-resistance profiles between this compound and other established HER2-targeted therapies, supported by available experimental data and detailed methodologies.
This compound is a prodrug that is converted to its active form, this compound-E, under the hypoxic conditions characteristic of solid tumors.[1][2][3] This tumor-selective activation is designed to widen the therapeutic window and reduce systemic toxicities associated with pan-HER inhibition.[4][5] this compound-E is a potent, irreversible pan-HER tyrosine kinase inhibitor that targets EGFR, HER2, and HER4.[3][6]
Mechanisms of Acquired Resistance to this compound
In vitro studies have identified two primary mechanisms of acquired resistance to this compound-E in HER2-mutant lung cancer models:
-
Secondary HER2 Mutations: The acquisition of a C805S mutation in exon 20 of the HER2 gene has been identified in resistant clones.[1][2][4]
-
Bypass Track Activation: Overexpression of HER3 has been shown to be a molecular mechanism for this compound-E resistance, leading to the reactivation of downstream signaling pathways.[1][2][4]
Cross-Resistance Profiles: A Comparative Analysis
Direct experimental studies on the cross-resistance between this compound and other HER2-targeted therapies are limited. However, by comparing their known resistance mechanisms, we can infer potential cross-resistance and sensitivity patterns.
Quantitative Data on Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound-E and other HER2 tyrosine kinase inhibitors (TKIs) against various HER2-mutant cell lines. This data provides a baseline for the potency of these inhibitors prior to the development of resistance.
| Cell Line/HER2 Mutation | This compound-E (nM) | Afatinib (nM) | Osimertinib (nM) | Poziotinib (nM) | Pyrotinib (nM) |
| Ba/F3 HER2 YVMA | <5 | >100 | >100 | <5 | 10-50 |
| Ba/F3 HER2 A775_G776insYVMA | <5 | 5-10 | >100 | <5 | 5-10 |
| Ba/F3 HER2 G778_P780dup | <5 | 5-10 | >100 | <5 | 5-10 |
| Ba/F3 HER2 V777_G778insCG | <5 | 5-10 | >100 | <5 | 5-10 |
| H1781 (HER2 exon 20 insertion) | <5 | 50-100 | >100 | <5 | 10-50 |
Data adapted from an in vitro study on HER2 mutant lung cancer models.[4]
Inferred Cross-Resistance Scenarios
| Other HER2-Targeted Therapy | Known Resistance Mechanisms | Potential Cross-Resistance with this compound | Rationale |
| Trastuzumab (Herceptin®) | p95HER2 (truncated HER2), PIK3CA mutations, loss of PTEN, HER2 epitope masking.[7][8][9] | Low | Trastuzumab resistance mechanisms often do not involve alterations in the kinase domain, which is the target of this compound-E. This compound-E could potentially overcome resistance mediated by p95HER2 or epitope masking. |
| Lapatinib (Tykerb®) | HER2 kinase domain mutations, upregulation of bypass pathways (e.g., MET, AXL), PIK3CA mutations.[10][11] | Potential | Cross-resistance is possible if the underlying mechanism involves a bypass pathway that is not effectively inhibited by this compound-E. However, this compound-E's broader pan-HER inhibition might overcome resistance driven by HER3 upregulation. |
| Neratinib (Nerlynx®) | Increased activity of metabolism enzyme CYP3A4, HER2 kinase domain mutations.[12] | Potential | Similar to lapatinib, cross-resistance could occur if the resistance is driven by a mechanism that affects the binding or efficacy of multiple TKIs. Resistance due to increased drug metabolism might also affect this compound. |
| Ado-trastuzumab emtansine (T-DM1, Kadcyla®) | Reduced HER2 expression, impaired lysosomal trafficking, drug efflux pumps.[13] | Low | T-DM1 resistance mechanisms are often related to the antibody-drug conjugate's delivery and payload mechanism, which are distinct from the kinase inhibition of this compound-E. |
Experimental Protocols
Growth Inhibitory Assay
To determine the IC50 values, Ba/F3 cells expressing various HER2 mutations and H1781 cells were seeded in 96-well plates.[1][4] The cells were then exposed to serial dilutions of this compound-E and other TKIs for 72 hours. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega). The IC50 values were calculated using GraphPad Prism software.[4]
Establishment of Resistant Clones
-
N-ethyl-N-nitrosourea (ENU) Mutagenesis: HER2-mutant Ba/F3 cells were treated with ENU to induce random mutations. These cells were then cultured with increasing concentrations of this compound-E to select for resistant clones.[1][4]
-
Chronic Exposure: H1781 cells were cultured with gradually increasing concentrations of this compound-E over several months to establish acquired resistance.[4]
Western Blotting
Parental and resistant cells were treated with various concentrations of this compound-E. Cell lysates were then subjected to SDS-PAGE and transferred to PVDF membranes. The membranes were probed with primary antibodies against phosphorylated and total HER2, HER3, Akt, and Erk1/2, followed by HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.[4]
Visualizing Signaling and Resistance Pathways
This compound Mechanism of Action and Resistance
Caption: Mechanism of this compound activation and acquired resistance pathways.
Experimental Workflow for Resistance Studies
Caption: Workflow for generating and characterizing drug-resistant cell lines.
Inferred Cross-Resistance Logic
Caption: Inferred cross-resistance relationships based on mechanisms.
References
- 1. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Molecular mechanisms of resistance to HER2-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Resistance mechanisms and prospects of trastuzumab [frontiersin.org]
- 10. MET activation mediates resistance to lapatinib inhibition of HER2-amplified gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. Neratinib resistance and cross-resistance to other HER2-targeted drugs due to increased activity of metabolism enzyme cytochrome P4503A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating TLR9's Role in Tarloxotinib's Immunomodulatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of tarloxotinib, a clinical-stage hypoxia-activated prodrug, with a focus on validating the critical role of Toll-like receptor 9 (TLR9) signaling. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to this compound and its Dual Mechanism of Action
This compound is a hypoxia-activated prodrug of a potent, irreversible pan-HER tyrosine kinase inhibitor.[1][2][3] Its unique design allows for tumor-selective activation, minimizing systemic toxicities associated with EGFR inhibitors.[4][5][6] Beyond its direct anti-tumor activity through HER kinase inhibition, recent studies have unveiled a novel immunomodulatory function mediated by the activation of TLR9 signaling.[4][5][6][7] This dual mechanism of action positions this compound as a promising agent for combination therapies, particularly with immune checkpoint inhibitors (ICIs).
Comparative Analysis of Immunomodulatory Effects
This section compares the immunomodulatory effects of this compound with those of a classic TLR9 agonist, CpG oligodeoxynucleotides (ODNs). While direct head-to-head studies are limited, this comparison is based on published data for each agent.
Table 1: Comparison of this compound and CpG ODNs as TLR9-Mediated Immunomodulators
| Feature | This compound | CpG Oligodeoxynucleotides (ODNs) |
| Mechanism of TLR9 Activation | Acts as a small molecule stimulant of TLR9 signaling within the tumor microenvironment.[7] | Synthetic single-stranded DNA molecules containing unmethylated CpG motifs that directly bind to and activate TLR9.[8] |
| Delivery and Activation | Systemically administered prodrug activated by tumor hypoxia, leading to localized TLR9 stimulation.[4][6][9] | Typically administered via direct intratumoral injection to maximize local effects and minimize systemic exposure.[4] |
| Key Immunomodulatory Effects | - Reduces tumor hypoxia.[4][9]- Induces a broad inflammatory response.[5][6]- Increases infiltration of activated CD8+ T cells.[7][9]- Enhances efficacy of immune checkpoint inhibitors.[4][7][9] | - Induce inflammatory processes that enhance uptake and killing of cancer cells.[10]- Promote the generation of adaptive immune responses.[10]- Increase antigen-specific T cells in multiple tumor types.[10] |
| Reported Cytokine Induction | Upregulation of IL-6, IL-12p40, IFNγ, G-CSF, and MIP-1β.[5][6][9] | Potent inducers of Type I Interferons (IFNs), IL-12, and other pro-inflammatory cytokines.[10] |
| Clinical Development Stage | Clinical-stage, with an established safety profile from Phase I/II trials.[4][6][7] | Several CpG ODNs have been evaluated in numerous clinical trials, both as monotherapy and in combination therapies.[8] |
Quantitative Data on this compound's Immunomodulatory Effects
The following tables summarize key quantitative data from preclinical studies validating the immunomodulatory effects of this compound.
Table 2: Impact of this compound on the Tumor Microenvironment
| Parameter | Vehicle Control | This compound Treatment | Fold Change | Reference |
| Tumor Hypoxia | High | Reduced by 8-fold | 8 | [4][9] |
| CD8+ T Cell Infiltration (% of CD45+ cells) | 8% | 43% | 5.375 | [5][9] |
Table 3: Cytokine Profile Changes Induced by this compound
| Cytokine | Change upon this compound Treatment | Reference |
| IL-6 | Upregulated | [5][6][9] |
| IL-12p40 | Upregulated | [5][6][9] |
| IFNγ | Upregulated | [5][6][9] |
| G-CSF | Upregulated | [5][6][9] |
| MIP-1β | Upregulated | [5][6][9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the role of TLR9 signaling in this compound's immunomodulatory effects.
In Vivo Tumor Growth and Treatment Studies
-
Animal Models: Syngeneic mouse tumor models, such as MB49 (bladder cancer), MC38 (colon adenocarcinoma), and EG7.OVA (lymphoma), are utilized.[4][5] MyD88 and TLR9 knockout mice on a C57BL/6 background are used to confirm the dependency of this compound's effects on this signaling pathway.[4][5][6]
-
Tumor Cell Implantation: Tumor cells are implanted subcutaneously into the flank of the mice.
-
Treatment Regimen: this compound is administered systemically (e.g., intraperitoneally). For combination studies, immune checkpoint inhibitors (e.g., anti-PD-L1) are administered as per standard protocols.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Survival Analysis: Animal survival is monitored and recorded.
Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
-
Tissue Preparation: Tumors are harvested, fixed in formalin, and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by heat-induced epitope retrieval in a citrate buffer.
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific antibody binding is blocked using a suitable blocking serum.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate kit for visualization.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Quantification: The number of CD8+ T cells is quantified per high-power field or as a percentage of total cells.[5][9]
Flow Cytometry for Immune Cell Profiling
-
Tumor Dissociation: Harvested tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining: Cells are stained with a cocktail of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1).
-
Data Acquisition: Stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage and absolute number of different immune cell populations are determined using appropriate gating strategies.
Cytokine Measurement by ELISA
-
Sample Collection: Blood is collected from treated and control mice, and serum is prepared.
-
ELISA Procedure:
-
ELISA plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6).
-
Plates are blocked to prevent non-specific binding.
-
Serum samples and standards are added to the wells.
-
A biotinylated detection antibody is added.
-
Streptavidin-HRP is added, followed by a substrate solution (e.g., TMB).
-
The reaction is stopped, and the absorbance is read at 450 nm.
-
-
Quantification: Cytokine concentrations in the samples are calculated based on the standard curve.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: TLR9 Signaling Pathway activated by this compound.
Caption: Workflow for validating this compound's effects.
Caption: this compound's dual mechanism of action.
Conclusion
The evidence strongly supports the role of TLR9 signaling in the immunomodulatory effects of this compound. Its ability to be systemically administered and locally activated in the hypoxic tumor microenvironment provides a unique advantage over traditional TLR9 agonists. The resulting immune activation, characterized by increased pro-inflammatory cytokine production and enhanced CD8+ T cell infiltration, synergizes with its direct anti-tumor activity and potentiates the efficacy of immune checkpoint inhibitors. Further research and clinical evaluation of this compound in combination with immunotherapy are warranted.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bowdish.ca [bowdish.ca]
- 4. karger.com [karger.com]
- 5. Immunohistochemical expression of tumor-infiltrating lymphocytes CD8 and FOXP3 in invasive ductal carcinoma of breast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
"Reproducibility of in vivo tumor regression with tarloxotinib across different research labs"
A review of preclinical data on the efficacy of tarloxotinib, a hypoxia-activated pan-HER inhibitor, reveals consistent tumor regression across various cancer models in studies primarily conducted by Rain Therapeutics and its collaborators. While these findings are promising, a notable gap exists in the scientific literature regarding the independent validation of these results by unaffiliated research laboratories, limiting a comprehensive assessment of inter-laboratory reproducibility.
This compound is a novel prodrug designed for targeted activation within the hypoxic microenvironment of tumors. Once activated, it releases a potent, irreversible pan-ErbB (HER family) kinase inhibitor.[1][2] Preclinical studies have demonstrated its potential in treating cancers with specific genetic alterations, such as EGFR exon 20 insertions, HER2-activating mutations, and NRG1 fusions.[3][4][5] This guide synthesizes the available in vivo data on this compound's anti-tumor activity, details the experimental approaches used, and visually represents its mechanism of action and the workflow of the key experiments.
Quantitative Analysis of In Vivo Tumor Regression
The preclinical efficacy of this compound has been evaluated in several patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models. The data consistently show significant tumor growth inhibition and, in some cases, complete tumor regression. The following table summarizes the key quantitative findings from these studies.
| Cancer Type | Model | Genetic Alteration | Treatment | Dosage | Outcome | Research Group |
| Ovarian Cancer | PDX (OV-10-0050) | CLU-NRG1 Fusion | This compound | 48 mg/kg, once weekly, IP | 100% tumor size reduction vs. 150% increase in control group | Rain Therapeutics Inc.[4][5] |
| NSCLC | CDX (CUTO14) | EGFR ex20ins (A767_V769dupASV) | This compound | 26 mg/kg, once weekly, IP | Significant tumor regression | University of Colorado, Rain Therapeutics Inc.[1][3] |
| NSCLC | CDX (CUTO17) | EGFR ex20ins (N771_773dupNPH) | This compound | 26 mg/kg, once weekly, IP | Significant tumor growth inhibition | University of Colorado, Rain Therapeutics Inc.[1][3] |
| NSCLC | CDX (H1781) | HER2 ex20ins | This compound | 26 mg/kg, once weekly, IP | Significant tumor regression | University of Colorado, Rain Therapeutics Inc.[3] |
| Breast Cancer | CDX (Calu-3) | HER2 amplification | This compound | 26 mg/kg, once weekly, IP | Significant tumor growth inhibition | University of Colorado, Rain Therapeutics Inc.[3] |
| Epidermoid Carcinoma | CDX (A431) | WT EGFR | This compound | Not specified | More profound and durable tumor regression compared to afatinib and cetuximab | University of Auckland[6] |
| HNSCC | CDX (FaDu) | WT EGFR | This compound | Not specified | More profound and durable tumor regression compared to afatinib and cetuximab | University of Auckland[6] |
Experimental Methodologies
The in vivo studies cited in this guide predominantly utilized xenograft models in immunocompromised mice. Below are the generalized experimental protocols based on the available information.
Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models:
-
Animal Models: Nude mice were typically used for these studies.[3]
-
Cell Lines and Tumor Tissues: Various human cancer cell lines, including CUTO14, CUTO17, H1781, and Calu-3, were used for CDX models.[3] For PDX models, patient tumor tissue, such as the OV-10-0050 ovarian cancer model with an NRG1 fusion, was implanted into the mice.[3][4]
-
Tumor Implantation: Cancer cells or tumor fragments were subcutaneously inoculated into the flanks of the mice.
-
Treatment Administration: Once tumors reached a specified volume, mice were randomized into treatment and control groups. This compound was administered intraperitoneally (IP) on a once-weekly schedule.[3] Comparator drugs, such as afatinib, were administered orally (PO) on a daily basis.[3] The vehicle used for the control group was also administered.
-
Tumor Measurement and Data Analysis: Tumor volume was measured regularly, typically twice a week, using calipers. The percent change in tumor volume from baseline was calculated and plotted over time. Statistical analyses, such as a 2-way ANOVA, were used to determine the significance of the differences between treatment and control groups.[3]
Visualizing the Scientific Framework
This compound's Mechanism of Action
This compound is a prodrug that is selectively activated in the low-oxygen (hypoxic) conditions characteristic of solid tumors. Upon activation, it is converted to its active form, this compound-E, which is a potent and irreversible pan-HER kinase inhibitor. This compound-E targets EGFR, HER2, and HER4, thereby blocking the downstream signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[2][3]
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates the typical workflow for the preclinical xenograft studies that have been conducted to evaluate the in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Press Release: Rain Therapeutics Presents Preclinical Data on Lead Candidate this compound at the American Association for Cancer Research (AACR) Annual Meeting [rainoncology.com]
- 5. Press Release: Rain Therapeutics Presents Preclinical Activity of this compound in NRG1 Fusion Cancers at the Annual American Association for Cancer Research (AACR) Meeting [rainoncology.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Tarloxotinib
For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory professionals working with Tarloxotinib. Adherence to these procedures is critical to minimize exposure risk and ensure a safe research environment. This compound is an irreversible EGFR/HER2 inhibitor and should be handled with caution as a potent cytotoxic compound.[1]
Operational Plan for Safe Handling
This step-by-step guide outlines the procedural workflow for handling this compound, from preparation to disposal.
1. Pre-Handling and Area Preparation:
-
Risk Assessment: Before beginning any work, perform a risk assessment for the planned procedures.
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood, to prevent aerosol generation and contamination.[2]
-
Emergency Equipment: Ensure an eye wash station and safety shower are readily accessible and unobstructed.[3] A spill kit appropriate for cytotoxic drugs must be available.
-
Gather Materials: Assemble all necessary equipment, consumables, and reagents before introducing the compound into the containment area to minimize traffic in and out of the workspace.
2. Personal Protective Equipment (PPE) Protocol:
-
Donning Sequence: PPE must be donned in the following order: hair cover, shoe covers, inner gloves, gown, outer gloves, respiratory protection, and eye/face protection.[4]
-
Gowning: Wear a disposable, back-closing gown made of a low-permeability fabric. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[5][6]
-
Gloves: Double gloving is mandatory. Use two pairs of chemotherapy-tested nitrile gloves.[5][6] The inner glove should be worn under the gown cuff, and the outer glove should extend over the cuff.[4] Inspect gloves for any defects before use.
-
Eye and Face Protection: Wear safety goggles with side shields or a full-face shield to protect against splashes.[3][6]
-
Respiratory Protection: For handling the powdered form, a NIOSH-certified N95 respirator or higher is required to prevent inhalation of aerosolized particles.[4]
3. Handling Procedures (Inside a Containment Hood):
-
Weighing: When weighing the solid compound, use a containment balance enclosure or conduct the operation within the BSC to minimize particle dispersal.
-
Reconstitution: When preparing solutions, introduce the diluent slowly to avoid splashing. Ensure the vial is not pressurized.
-
Manipulation: All manipulations should be performed carefully on a disposable, absorbent, plastic-backed pad to contain any minor spills.
4. Post-Handling and Decontamination:
-
Surface Decontamination: After each use, thoroughly decontaminate all surfaces and equipment within the BSC.
-
Doffing PPE: Remove PPE in a manner that prevents self-contamination. The outer gloves should be removed first, followed by the gown and other equipment, before removing the inner gloves.[4]
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Personal Protective Equipment Summary
The following table summarizes the required PPE for various tasks involving this compound, based on general guidelines for handling hazardous cytotoxic drugs.[5][6][7]
| Task | Required Personal Protective Equipment |
| Handling Intact Vials/Storage | Single pair of chemotherapy-rated gloves. |
| Weighing/Handling Powder | Double chemotherapy-rated gloves, disposable low-permeability gown, N95 respirator (or higher), and safety goggles with side shields or a face shield.[4][5][6] Work must be performed in a containment hood. |
| Preparing Solutions | Double chemotherapy-rated gloves, disposable low-permeability gown, and safety goggles with side shields or a face shield.[5][6] Work must be performed in a containment hood. |
| Administering to Cell Cultures | Double chemotherapy-rated gloves, disposable low-permeability gown, and safety goggles. |
| Cleaning & Decontamination | Double chemotherapy-rated gloves, disposable low-permeability gown, and safety goggles. For large spills, a respirator and shoe covers may be necessary.[6] |
| Waste Disposal | Double chemotherapy-rated gloves and a disposable gown. |
Emergency Procedures
In the event of exposure, follow these immediate first-aid measures.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Disposal Plan
All materials contaminated with this compound, including disposable PPE, consumables, and empty vials, are considered hazardous waste.
-
Segregation: Dispose of all contaminated solid waste in a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.[9]
-
Liquid Waste: Contaminated liquid waste should be collected in a designated, sealed hazardous waste container.
-
Disposal: All this compound waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of it in standard laboratory trash or down the drain.[8]
Workflow Visualization
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. pogo.ca [pogo.ca]
- 6. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. selleck.co.jp [selleck.co.jp]
- 9. hse.gov.uk [hse.gov.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
